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2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid Documentation Hub

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  • Product: 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
  • CAS: 64068-07-1

Core Science & Biosynthesis

Foundational

Mechanism of action for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives

Executive Summary The compound 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS 64068-07-1) serves as a highly privileged, bifunctional pharmacophore in modern medicinal chemistry. While the core molecule itself...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS 64068-07-1) serves as a highly privileged, bifunctional pharmacophore in modern medicinal chemistry. While the core molecule itself is an intermediate, its derivatives have emerged as exceptionally potent, ATP-competitive kinase inhibitors. By exploiting the reactivity of the C6-chlorine and the C2-acetic acid moieties, researchers have successfully engineered selective inhibitors for a variety of critical oncology targets, most notably Mps1 (TTK) kinase , as well as PI3K/mTOR and Bruton's Tyrosine Kinase (BTK)[1][2][3].

This whitepaper dissects the molecular rationale behind this scaffold, details the primary mechanism of action (Spindle Assembly Checkpoint abrogation via Mps1 inhibition), and provides field-proven, self-validating protocols for characterizing these derivatives in vitro.

Molecular Rationale & Scaffold Architecture

The imidazo[1,2-b]pyridazine core acts as a bioisostere for the purine ring of ATP. The strategic placement of functional groups on the 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid starting material allows for precise spatial exploration of the kinase ATP-binding pocket:

  • The C6-Chlorine (Hinge Region & Hydrophobic Pocket): The C6 position is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr)[4]. Substituting the chlorine with specific aryl, heteroaryl, or bulky amino groups allows the derivative to anchor tightly to the kinase hinge region via hydrogen bonding, while extending into the hydrophobic ribose-binding subpocket[1].

  • The C2-Acetic Acid (Solvent-Exposed Channel): The acetic acid moiety provides a synthetic handle for standard amide coupling or esterification. Extending the molecule from the C2 position directs the ligand out toward the solvent-exposed region of the kinase, which is critical for tuning pharmacokinetic properties (solubility, cell permeability) and achieving exquisite kinase selectivity[1].

Primary Mechanism of Action: Mps1 (TTK) Kinase Inhibition

While the scaffold can be tuned for various kinases, its most prominent and structurally validated application is the inhibition of Monopolar Spindle 1 (Mps1) , also known as TTK[1][5].

The Causality of the Spindle Assembly Checkpoint (SAC)

In healthy dividing cells, the Spindle Assembly Checkpoint (SAC) ensures that chromosomes are perfectly aligned at the metaphase plate before cell division proceeds. Unattached kinetochores recruit and activate Mps1. Active Mps1 phosphorylates the kinetochore protein Knl1, triggering a signaling cascade that assembles the Mitotic Checkpoint Complex (MCC). The MCC binds and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), effectively halting the cell cycle until all chromosomes are attached[5].

The Pharmacological Intervention

Cancer cells frequently exhibit chromosomal instability (CIN) and rely heavily on a robust SAC to survive the chaotic division process. When an imidazo[1,2-b]pyridazine derivative binds to the ATP pocket of Mps1, it competitively blocks its kinase activity. Without Mps1 activity:

  • Knl1 is not phosphorylated.

  • The MCC fails to assemble.

  • The APC/C is prematurely activated.

  • The cell is forced into anaphase despite having unaligned chromosomes.

This premature mitotic exit results in catastrophic aneuploidy, leading to selective apoptosis in cancer cells that are highly dependent on Mps1 for survival[1][5].

SAC_Pathway Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase (Active) Kinetochore->Mps1 Recruits & Activates MCC Mitotic Checkpoint Complex (Mad2/BubR1/Bub3/Cdc20) Mps1->MCC Phosphorylates Knl1 Aneuploidy Premature Anaphase & Catastrophic Aneuploidy Mps1->Aneuploidy When Inhibited Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Mps1 ATP-Competitive Inhibition APCC APC/C Inactive (Anaphase Arrest) MCC->APCC Inhibits

Figure 1: Mechanism of Mps1 inhibition by imidazo[1,2-b]pyridazine derivatives overriding the SAC.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid core is demonstrated by how specific substitutions dictate the primary kinase target. Below is a summary of quantitative SAR data from recent literature optimizing this scaffold.

Derivative ClassPrimary TargetKey Structural Modification (from Core)Biochemical IC₅₀Cellular Phenotype
6-Aryl/Amino Derivatives [1]Mps1 (TTK)C6-aryl via Suzuki coupling; C2-amide extension~0.70 nMSAC override, A549 cell apoptosis (IC₅₀ 6.0 nM)
Covalent Derivatives [2]BTKC6-acrylamide (Michael acceptor)~1.3 nMIrreversible inhibition, B-cell tumor regression
Dual Inhibitors [3]PI3Kα / mTORC6-morpholine; C2-amide linkage~5.0 nMAntifibrotic, reduction of TGF-β activation

Experimental Workflows: Self-Validating Protocols

To prove that a newly synthesized imidazo[1,2-b]pyridazine derivative kills cells specifically via Mps1 inhibition (and not off-target general toxicity), we must demonstrate a mechanistic override of the SAC. The following flow cytometry protocol is a self-validating system: it utilizes Nocodazole to artificially trigger the SAC, allowing us to observe if the inhibitor can force the cells to bypass this arrest.

Protocol: Cellular SAC Override Assay (Phospho-Histone H3 Flow Cytometry)

Rationale: Histone H3 is heavily phosphorylated at Serine 10 (pH3) during mitosis. Nocodazole depolymerizes microtubules, creating unattached kinetochores that activate Mps1, arresting cells in mitosis (resulting in a massive spike in pH3 signal). A true Mps1 inhibitor will override this Nocodazole-induced arrest, causing cells to exit mitosis prematurely, which is read as a sharp decrease in the pH3 signal.

Step-by-Step Methodology:

  • Cell Synchronization: Plate A549 (lung carcinoma) cells and synchronize them at the G1/S boundary using a double-thymidine block. Causality: Synchronization ensures all cells enter mitosis simultaneously, maximizing the signal-to-noise ratio of the assay.

  • Release and Challenge: Wash cells to release them from the thymidine block. Immediately add media containing 100 ng/mL Nocodazole. Causality: This guarantees that as cells enter mitosis, their microtubules are disrupted, forcing a SAC-dependent mitotic arrest.

  • Inhibitor Treatment: Concurrently with Nocodazole, add the imidazo[1,2-b]pyridazine derivative at varying concentrations (e.g., 1 nM to 1000 nM). Include a DMSO-only control.

  • Incubation: Incubate for 16 hours.

  • Fixation & Permeabilization: Harvest cells (including floating mitotic cells), wash with PBS, and fix in ice-cold 70% ethanol for 2 hours. Permeabilize with 0.1% Triton X-100. Causality: Ethanol fixation preserves the phosphorylation state of intracellular proteins and allows antibodies to penetrate the nuclear envelope.

  • Staining: Stain cells with an anti-phospho-Histone H3 (Ser10) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain DNA with Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze on a flow cytometer. The DMSO + Nocodazole control should show >80% of cells in the G2/M phase (PI high) with high pH3 fluorescence. A successful Mps1 inhibitor will show a dose-dependent reduction in the pH3-positive population, accompanied by an increase in sub-G1 (apoptotic) cells.

Workflow Sync 1. Cell Synchronization (Thymidine) Treat 2. Inhibitor Treatment Sync->Treat Challenge 3. Nocodazole Challenge Treat->Challenge Stain 4. Fixation & pH3 Staining Challenge->Stain Analyze 5. Flow Cytometry Stain->Analyze

Figure 2: Step-by-step experimental workflow for the cellular SAC override validation assay.

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Exploratory

The Definitive Guide to the Pharmacokinetic Profiling of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid: A Drug Discovery Perspective

Abstract In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's pharmacokinetic (PK) profile is not merely a regulatory checkpoint but a fundamental pillar of its success. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's pharmacokinetic (PK) profile is not merely a regulatory checkpoint but a fundamental pillar of its success. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic characterization of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, a member of the promising imidazo[1,2-b]pyridazine class of compounds. This scaffold has demonstrated potential as a selective ligand for γ-hydroxybutyric acid (GHB) high-affinity binding sites, marking it as a molecule of significant interest for neurological drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines established protocols with the strategic rationale essential for navigating the complexities of preclinical development. We will delve into the critical in vitro and in vivo assays that constitute a robust ADME (Absorption, Distribution, Metabolism, and Excretion) assessment, providing not just the "how" but the "why" behind each experimental choice.

Introduction: The Imperative of Early Pharmacokinetic Profiling

The journey of a drug candidate from initial hit to clinical reality is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Early and comprehensive ADME testing is therefore a critical risk-mitigation strategy.[4] For our subject molecule, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, understanding its behavior within a biological system is paramount. Will it be absorbed orally? How extensively will it distribute into tissues? What is its metabolic fate, and how quickly is it cleared from the body? Answering these questions allows us to build a predictive bridge from in vitro potency to in vivo efficacy and safety.[5]

The imidazo[1,2-b]pyridazine core is a versatile scaffold, and its derivatives have been explored for a range of biological activities.[6][7] The specific analogue, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, has been identified as a novel ligand for GHB binding sites, suggesting its potential in treating neurological disorders.[1][2] However, for this potential to be realized, the molecule must possess a pharmacokinetic profile that allows it to reach its target in sufficient concentration and for an appropriate duration. This guide will outline the critical path for elucidating this profile.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the molecule's fundamental physicochemical properties is essential. These properties often govern the molecule's behavior in subsequent ADME assays.[8]

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in dimethyl sulfoxide (DMSO).

  • Incubation: Add an excess of the compound from the stock solution to a series of buffers at different pH values (e.g., pH 5.0, 6.2, 7.4) to mimic various physiological conditions.

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation:

ParameterpH 5.0pH 6.2pH 7.4
Thermodynamic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical Value

Note: The acidic acid moiety suggests that solubility will be pH-dependent.

Lipophilicity (Log D)

Lipophilicity, measured as the distribution coefficient (Log D) at a physiological pH, influences a molecule's permeability across biological membranes, plasma protein binding, and metabolic stability.

Experimental Protocol: Shake-Flask Method for Log D7.4

  • Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Partitioning: Vigorously shake the mixture to allow the compound to partition between the two phases.

  • Equilibration and Separation: Allow the phases to separate by standing or centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate Log D7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation:

ParameterValue
Log D at pH 7.4 Hypothetical Value

In Vitro ADME Profiling: A Mechanistic Deep Dive

In vitro ADME assays are the workhorse of early drug discovery, providing crucial data to guide medicinal chemistry efforts and predict in vivo performance.[8][9]

Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a prerequisite for oral bioavailability.

Experimental Workflow: In Vitro Permeability Assessment

G cluster_0 Permeability Screening cluster_1 Efflux Liability Assessment cluster_2 Data Interpretation PAMPA PAMPA Assay (High Throughput, Passive Diffusion) Caco2 Caco-2 Assay (Gold Standard, Active Transport & Efflux) PAMPA->Caco2 If promising Caco2_inhibitor Caco-2 with Efflux Inhibitors (e.g., Verapamil for P-gp) Caco2->Caco2_inhibitor If high efflux ratio Papp Calculate Apparent Permeability (Papp) Caco2->Papp ER Calculate Efflux Ratio (ER) Caco2_inhibitor->ER

Caption: Workflow for assessing intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the receiver compartment samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The ratio of Papp (B-A) to Papp (A-B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Data Presentation:

ParameterValueClassification
Papp (A-B) (x 10⁻⁶ cm/s) Hypothetical ValueLow / Medium / High
Papp (B-A) (x 10⁻⁶ cm/s) Hypothetical ValueLow / Medium / High
Efflux Ratio Hypothetical Value<2 (Low) / >2 (High)
Metabolic Stability

The rate at which a compound is metabolized by liver enzymes is a key determinant of its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or from preclinical species), the test compound, and co-factors such as NADPH.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation:

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human Hypothetical ValueHypothetical Value
Rat Hypothetical ValueHypothetical Value
Mouse Hypothetical ValueHypothetical Value
Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Add plasma to one chamber of the RED device and a buffer solution to the other, separated by a semi-permeable membrane.

  • Compound Addition: Add the test compound to the plasma chamber.

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis: Sample both the plasma and buffer chambers and determine the compound concentration using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.

Data Presentation:

SpeciesFraction Unbound (fu)% Bound
Human Hypothetical ValueHypothetical Value
Rat Hypothetical ValueHypothetical Value
Mouse Hypothetical ValueHypothetical Value

In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand how these parameters integrate within a living organism.[10][11]

Logical Flow of an In Vivo PK Study

G cluster_0 Study Design & Execution cluster_1 Sample Analysis & Data Processing cluster_2 Key PK Parameters AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Administer Compound (IV and PO routes) AnimalModel->Dosing Sampling Collect Blood Samples (Serial time points) Dosing->Sampling Bioanalysis Quantify Drug Concentration (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Clearance Clearance (CL) PK_Analysis->Clearance Vd Volume of Distribution (Vd) PK_Analysis->Vd HalfLife Half-life (t½) PK_Analysis->HalfLife AUC Area Under the Curve (AUC) PK_Analysis->AUC F Oral Bioavailability (%F) PK_Analysis->F

Caption: Key stages of an in vivo pharmacokinetic study.

Study Design

A typical early-stage in vivo PK study for a compound like 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid would be conducted in rodents (e.g., Sprague-Dawley rats).[12] The study would include at least two dosing groups:

  • Intravenous (IV) Bolus: To determine fundamental parameters like clearance and volume of distribution.

  • Oral (PO) Gavage: To assess oral absorption and bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[13]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.

Key Pharmacokinetic Parameters and Their Interpretation

Data Presentation: Summary of Rat Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitsInterpretation
Cmax N/AHypothetical Valueng/mLMaximum observed plasma concentration after oral dosing.
Tmax N/AHypothetical ValuehTime to reach Cmax.
AUC(0-t) Hypothetical ValueHypothetical Valuengh/mLTotal drug exposure over time.
AUC(0-inf) Hypothetical ValueHypothetical Valuengh/mLTotal drug exposure extrapolated to infinity.
Hypothetical ValueHypothetical ValuehElimination half-life.
CL Hypothetical ValueN/AmL/min/kgClearance: the volume of plasma cleared of the drug per unit time.
Vdss Hypothetical ValueN/AL/kgVolume of distribution at steady state: indicates the extent of tissue distribution.
F (%) N/AHypothetical Value%Absolute oral bioavailability.

Conclusion and Future Directions

The pharmacokinetic profiling of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, as outlined in this guide, provides a robust framework for assessing its potential as a drug candidate. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can make informed, data-driven decisions. The integration of these datasets will build a comprehensive understanding of the molecule's disposition, guiding lead optimization efforts and paving the way for further preclinical and clinical development. Future studies may involve metabolite identification to understand metabolic pathways and potential for drug-drug interactions, as well as pharmacokinetic/pharmacodynamic (PK/PD) modeling to link drug exposure to therapeutic effect.[14]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery.
  • Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. (n.d.). ResearchGate.
  • Clinical Pharmacokinetic Studies of Pharmaceuticals. (n.d.).
  • Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency.
  • The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls. (2020, September 29). FDA.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.).
  • Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry. (2019, January 17). Frontiers.
  • Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. (2013, March 15). European Medicines Agency (EMA).
  • Discovery of 2-(Imidazo[1,2- b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. (2019, March 14). PubMed.
  • Discovery of 2-(Imidazo[1,2- b ]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. (n.d.). Scite.
  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. (2020, December 3). The Journal of Organic Chemistry - ACS Publications.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication.

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Foundational

Toxicity and material safety data sheet (MSDS) for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Technical Whitepaper: Synthesis, Toxicity, and Application of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid Executive Summary The compound 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS: 64068-07-1) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Toxicity, and Application of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Executive Summary

The compound 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS: 64068-07-1) is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry. The fused imidazo[1,2-b]pyridazine bicyclic system provides a rigid, electron-deficient scaffold that is highly sought after in the development of small-molecule kinase inhibitors, mitochondrial benzodiazepine receptor ligands, and advanced agrochemicals[1][2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical molecular design and practical laboratory execution. This whitepaper details the physicochemical properties, rigorous material safety data sheet (MSDS) evaluations, and field-proven synthetic protocols required to handle and functionalize this compound effectively.

Physicochemical Properties & Molecular Identification

The utility of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid stems from its bifunctional nature. The C-6 chlorine atom is highly susceptible to transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[3], while the acetic acid moiety serves as an ideal handle for amide coupling or esterification to build complex molecular libraries.

Table 1: Molecular Identification and Physical Data

PropertyValue
Chemical Name 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
CAS Registry Number 64068-07-1[4]
Molecular Formula C8H6ClN3O2
Molecular Weight 211.61 g/mol
SMILES O=C(O)CC1=CN2N=C(Cl)C=CC2=N1
Structural Class Halogenated Fused Heterocycle

Material Safety Data Sheet (MSDS) & Toxicity Profile

Handling halogenated imidazopyridazines requires a rigorous understanding of their toxicological mechanisms. While the compound is stable under standard laboratory conditions, its structural features dictate specific hazard classifications.

GHS Classification and Mechanistic Toxicology

Based on the reactivity of the functional groups and data from structurally analogous compounds, CAS 64068-07-1 falls under the following GHS classifications[5]:

  • Skin Irritation (Category 2, H315): The terminal carboxylic acid moiety is mildly acidic. Upon contact with dermal moisture, it can cause localized pH disruption, leading to protein denaturation in the stratum corneum.

  • Eye Irritation (Category 2, H319): Direct contact with ocular mucosa can result in severe irritation due to the compound's combined acidity and lipophilicity, which allows rapid penetration of the corneal epithelium.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335/H336): Inhalation of dust or aerosols can irritate the respiratory tract.

Causality of Off-Target Toxicity: The electron-withdrawing nature of the pyridazine ring makes the C-6 chlorine atom an active electrophile. In systemic physiological environments, there is a theoretical risk of SNAr reactions with biological nucleophiles (e.g., the thiol groups of cysteine residues in off-target proteins), which necessitates strict exposure control to prevent sensitization.

Hazard Mitigation and Handling Protocol

To ensure a self-validating safety system, the following controls must be implemented:

  • Engineering Controls: All weighing and transfer operations must occur within a Class II biological safety cabinet or a standard chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 5 mil thickness, double-gloved for extended handling), chemical splash goggles, and a flame-resistant laboratory coat.

  • Neutralization & Spills: In the event of a spill, neutralize the acidic component with a mild base (e.g., 5% sodium bicarbonate solution) before absorbing with an inert material (e.g., vermiculite).

Hazard E1 Exposure Route (Inhalation / Dermal) M1 Acidic Moiety (Tissue Irritation) E1->M1 M2 Electrophilic C-6 Position (Protein Alkylation Risk) E1->M2 C1 GHS Hazard: Skin Irrit. 2 Eye Irrit. 2, STOT SE 3 M1->C1 M2->C1 H1 Engineering Controls (Fume Hood, 80-100 fpm) C1->H1 Mitigated by H2 Personal Protective Equipment (Nitrile Gloves, Goggles) C1->H2 Mitigated by

Mechanistic toxicology pathway and hazard mitigation strategies for CAS 64068-07-1.

Synthetic Methodology & Experimental Protocols

The construction of the imidazo[1,2-b]pyridazine core relies on the condensation of a 6-substituted pyridazin-3-amine with an α -halocarbonyl compound[6]. The protocol below outlines a scalable, self-validating workflow for synthesizing and functionalizing this scaffold.

Step-by-Step Core Synthesis

Objective: Synthesize the 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold via cyclization.

  • Step 1: Reagent Preparation. Suspend 6-chloropyridazin-3-amine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or ethanol)[6][7].

  • Step 2: Alkylation. Add ethyl 4-chloro-3-oxobutanoate (1.2 equiv) dropwise at room temperature. Causality: The exocyclic amine of the pyridazine first attacks the α -carbon of the halocarbonyl, displacing the chloride ion.

  • Step 3: Cyclization & Dehydration. Heat the reaction mixture to 90–110°C for 5–12 hours[6]. Causality: Elevated temperatures are thermodynamically required to drive the intramolecular condensation between the endocyclic pyridazine nitrogen and the carbonyl group, releasing water and forming the aromatic imidazole ring.

  • Step 4: Hydrolysis. Cool the mixture and treat with 1M LiOH (aq) in THF to hydrolyze the ethyl ester to the corresponding acetic acid.

  • Step 5: Validation. Monitor completion via LC-MS. The target mass ( [M+H]+≈212.0 ) must be dominant. Acidify the mixture to pH 3-4 using 1M HCl to precipitate the product. Filter and dry under a vacuum.

Downstream Functionalization: C-6 Suzuki-Miyaura Cross-Coupling

To elaborate the scaffold into a bioactive molecule, the C-6 chlorine is frequently substituted using palladium-catalyzed cross-coupling[3].

  • Step 1: In an oven-dried Schlenk flask, combine 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K2​CO3​ or Cs2​CO3​ (3.0 equiv)[3].

  • Step 2: Add a catalyst system, typically Pd(dppf)Cl2​ (0.05 equiv) or a Pd(OAc)2​ /Xantphos system, which excels in overcoming the high activation energy of the C-Cl bond[3].

  • Step 3: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Step 4: Inject degassed 1,4-dioxane/water (4:1 v/v) and heat to 90°C for 8 hours. Purify via reverse-phase preparative HPLC.

G N1 6-Chloropyridazin-3-amine (Precursor) N3 Condensation & Cyclization (90-110°C, Solvent) N1->N3 N2 Bifunctional Alkylating Agent (e.g., 4-chloro-3-oxobutanoate) N2->N3 N4 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (Target Scaffold) N3->N4 Dehydration & Hydrolysis N5 C-6 Functionalization (Pd-Catalyzed Cross-Coupling) N4->N5 SNAr / Suzuki N6 Carboxylic Acid Derivatization (Amide/Ester Formation) N4->N6 EDC/HOBt Coupling N7 Advanced Drug Candidate (Kinase Inhibitor) N5->N7 N6->N7

Synthetic workflow and downstream functionalization of the imidazo[1,2-b]pyridazine scaffold.

Conclusion

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a high-value intermediate that demands a nuanced approach to both chemical handling and synthetic application. By adhering to the stringent GHS-informed safety protocols and leveraging the orthogonal reactivity of its C-6 chlorine and acetic acid moieties, researchers can efficiently access vast chemical spaces critical for next-generation therapeutics.

References

  • Title: 6-Chloroimidazo[1,2-b]pyridazine - Chem-Impex Source: chemimpex.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFSEikErBsfgzXatParG-mh6JWUSH6m6-jC6pWHxwIbU9-bPoX1Ny8vIIRA_gobJqw5OT0GEXEVO7PHv4F8cOfcZUIBYPHNz33ibP4TRGW8kD5iHzTcT25bNeXjx9C1kLhszA=]
  • Title: 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | BLD Pharm Source: bldpharm.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3RpQeUHAd231ZLfD6F_dENOjuJ357caC4Wp3bN5ad0VbAn8lMDLRJoUAqoGsGUaOsGuwFGj8bq4y95Q2WL7kl2IrNuMeXnVcfmYGH3HZv2YopCpryd_Wbo-fVmffzQRdPYt187OwniUlqtbQ=]
  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: researchgate.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYUh1u3v4fkbkZ-hyG_irHLMFPvk-5BdsEnGWxnAT3lBxOZKsEW5xCFm0bXpK5y4tavXW_OtILGcAezRCMUvHpT2W7CGJbixgUN_nHBGaQ0Zo1GVTClXQyv1a2qu8xhiGb4RcjPcVlpAWdB7RHktBJiTwWj_inLwpBEFBFij6n9LMSciOGxlBqVsKrNSkj7Nq0gI94yVp3cET6hRDch9H6AoUnPMseOR2FZx-eMNDZmgzyUSAEDMYokdLHLlkyr-m5FnXrAp9uaFLK5aQluRT4cuy1YyxBBrABPp6d]
  • Title: S592722 — Chemical Substance Information - NextSDS Source: nextsds.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUlp8CB8mhav7sMbf9q-BatBElMQAbo_2ubarw_6ZTToIjDvGBStxiIhPhvA-uFUPOizO3sW7Mc-iQZ-kenE9Vy0zd4CxA2QkncA_9vCZqcWAFR6hWOjqh-QLQpi3mX0AsND0zgRA5mpTncW4A]
  • Title: Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity Source: tsijournals.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeu06_fODegoc17qMnVLugEJTMQENL-rv6oitSk9k1_evn1sAwZBsD8-RGGijzEqj2jLluCEKs8IMyfgk8Ds7SkHLr-oMT415MGHA74b0L3P04iIfBK8MZy61JchPW2XYHcAO-qymlsCNLODfEAv4bIvyajJP-sZ-cMr4l9IKCjCWJ2RdTcYI3T5xL9LHFN0mwFjWGhunIqO-H4KWX3loZYdSH_bPEGDD7yU4ekPvxM2W8gUJQ0dzc8obFwK-gzzbvCjfVVuqEw5UN0LzVW8thdn4HLxNT3ULDU10oZ34=]
  • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines Source: ias.ac.in URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdJsGSLCfUQtxp8jz7DEIFD0pfGL_puCTfLnvRuCROgG5EWDkDNn2FnYS9eSzR-QqzvZTXqDpVfHJTcEDhZwVKDSaVYRYOGJVq2oO76VbAEVRiNVBpB7VK6E1vi3Spg8A8iF5Kfh5iETH5N4Jw91AJtXI=]

Sources

Exploratory

Molecular Docking and Structural Optimization of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic Acid Scaffolds: A Technical Guide

Executive Summary The imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold in modern medicinal chemistry. Historically recognized for its efficacy as an ATP-competitive kinase hinge binder, recent st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold in modern medicinal chemistry. Historically recognized for its efficacy as an ATP-competitive kinase hinge binder, recent structural optimizations have expanded its utility. Specifically, the introduction of an acetic acid moiety at the C-2 position and a reactive chlorine at the C-6 position—forming the 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold—has unlocked novel pharmacological pathways, including selective engagement with the γ-hydroxybutyric acid (GHB) high-affinity binding sites[1][2][3].

This whitepaper provides an in-depth technical framework for computational and synthetic scientists. It details the causality behind structural choices, self-validating molecular docking workflows, and the experimental protocols necessary to translate in silico hits into validated lead compounds.

Pharmacological Significance & Structural Causality

In drug design, every atomic substitution must be driven by thermodynamic and spatial causality. The 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold is a masterclass in modular drug design:

  • The Imidazo[1,2-b]pyridazine Core: This rigid, planar bicyclic system provides excellent shape complementarity to narrow protein cavities. In kinase targets, the nitrogen atoms (specifically N1) act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the hinge region (e.g., Val851 in PI3Kα[4], Cys919 in VEGFR2[5]).

  • The 2-Acetic Acid Moiety: For non-kinase targets like the CaMKIIα hub domain (the high-affinity GHB binding site), the acetic acid group is indispensable. It acts as an isostere for endogenous carboxylates, anchoring the molecule deep within the binding cavity via electrostatic interactions[2][6].

  • The 6-Chloro Substitution: From a biological standpoint, halogens can occupy specific hydrophobic sub-pockets or participate in halogen bonding. From a synthetic standpoint, the C-6 position of this heterocycle is highly electron-deficient. The 6-chloro substituent serves as an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling, enabling rapid late-stage diversification[7][8][9].

Computational Workflow: A Self-Validating Docking Protocol

As an application scientist, I must emphasize that molecular docking without thermodynamic validation is merely hypothesis generation. A robust, self-validating system requires orthogonal computational checks (such as MM-GBSA) prior to experimental synthesis.

Protocol 1: Advanced Molecular Docking & Thermodynamic Validation
  • Step 1: Protein Preparation: Import the target crystal structure (e.g., CaMKIIα or PI3Kα) into your modeling suite (e.g., Schrödinger Maestro). Assign bond orders, add hydrogens, and optimize the hydrogen bond network at physiological pH (7.4) using PROPKA. Minimize the structure using the OPLS4 force field to relieve steric clashes.

  • Step 2: Ligand Preparation: Generate 3D conformations of the 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives. Ensure the acetic acid moiety is deprotonated (carboxylate state) to accurately reflect physiological conditions.

  • Step 3: Receptor Grid Generation: Define the bounding box. For kinases, center the grid on the hinge region[4][8]. For CaMKIIα, center the grid on the deep cavity of the oligomeric hub domain[2].

  • Step 4: Induced Fit Docking (IFD): Standard rigid docking often fails to capture the plasticity of the binding pocket. Use IFD to allow side-chain flexibility within 5 Å of the ligand, ensuring the bulky C-6 substituents can properly orient into solvent-exposed regions[5][8].

  • Step 5: MM-GBSA Validation: Calculate the binding free energy ( ΔGbind​ ) of the docked poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). Discard any poses with ΔGbind​>−30 kcal/mol, as they are likely false positives.

G A Target Structure (PDB) CaMKIIα or Kinase B Protein Preparation (Protonation, Minimization) A->B D Receptor Grid Generation B->D C Ligand Preparation (2-Acetic Acid Scaffolds) E Induced Fit Docking (IFD) C->E D->E F Pose Clustering & Analysis E->F G MM-GBSA Thermodynamics F->G H MD Simulation (Validation) G->H

Figure 1: Computational workflow for self-validating docking and thermodynamic profiling.

Structural Determinants & Quantitative Binding Data

The versatility of the imidazo[1,2-b]pyridazine scaffold is demonstrated by its ability to modulate entirely different biological targets depending on its functionalization.

Case Study A: Kinase Inhibition (Hinge Binders)

In kinases such as PI3Kα, TAK1, and VEGFR2, the scaffold acts as an ATP-competitive inhibitor. Docking studies consistently reveal that the N1-nitrogen of the imidazo[1,2-b]pyridazine ring forms a critical hydrogen bond with the hinge region backbone[4][5][8]. Substitution at the C-6 position (e.g., replacing the chlorine with a morpholine or phenoxy group) allows the ligand to extend into the ribose pocket or solvent-exposed areas, drastically improving isoform selectivity[8][9].

Case Study B: CaMKIIα Hub Domain (GHB Site)

Unlike kinases, the CaMKIIα hub domain lacks an ATP-binding hinge. Here, the 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold acts as a competitive ligand for the GHB high-affinity site. The acetic acid group drives deep cavity binding, while the core promotes thermal stability of the hub domain, subsequently reducing Calmodulin (CaM) sensitivity and inhibiting kinase activity[2][6].

Table 1: Quantitative Docking & Experimental Affinity Data

The following table summarizes the structure-activity relationships (SAR) and experimental affinities across various targets.

TargetLigand Scaffold ModificationKey Interacting ResiduesExperimental Affinity / IC50
PI3Kα Imidazo[1,2-b]pyridazine (Phenolic/Carboxylic)Val851, Lys802~1 nM (IC50)
VEGFR2 6-phenoxy-imidazo[1,2-b]pyridazineCys919, Glu8857.1 nM (IC50)
CaMKIIα 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acidHub domain cavity0.19 - 2.19 µM (Ki)
TAK1 6-morpholine-imidazo[1,2-b]pyridazineHinge region55 nM (IC50)
ROCK2 Imidazo[1,2-b]pyridazine derivativeHinge region7.0 nM (IC50)

Experimental Validation: Synthesis and Assays

To bridge the gap between in silico predictions and in vitro reality, the following self-validating experimental protocols are required.

Protocol 2: SN​Ar Synthesis of 6-Substituted Derivatives

The 6-chloro group is an excellent synthetic handle. To validate docking poses that suggest bulky groups at C-6 improve binding, perform a nucleophilic aromatic substitution[8][9].

  • Setup: In a sealed microwave tube, dissolve 1.0 equivalent of the 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid precursor in N -methyl-2-pyrrolidone (NMP).

  • Reagents: Add 3.0 to 4.0 equivalents of the desired amine (e.g., morpholine, piperazine, or an aniline derivative) and an organic base (e.g., DIPEA)[8][9].

  • Reaction: Irradiate the mixture in a microwave reactor at 150 °C – 180 °C for 30 to 45 minutes[8][9].

  • Workup: Dilute with ethyl acetate, wash extensively with brine to remove NMP, dry over Na2​SO4​ , and purify via reverse-phase HPLC.

Protocol 3: Thermal Shift Assay (TSA) for Target Engagement

Docking studies predict that binding of these scaffolds to targets like CaMKIIα promotes structural rigidity[2]. TSA provides direct causal evidence of this target engagement.

  • Preparation: Prepare a 10 µM solution of the purified recombinant protein (e.g., CaMKIIα hub domain) in a physiological buffer (pH 7.4).

  • Incubation: Add the synthesized ligand at varying concentrations (1 µM to 100 µM) and incubate for 30 minutes at room temperature.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Analysis: Run a melt curve from 25 °C to 95 °C using a qPCR machine. Calculate the shift in melting temperature ( ΔTm​ ). A positive ΔTm​>2°C strongly validates the thermodynamic stabilization predicted by the MM-GBSA calculations[2][9].

G L 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid B CaMKIIα Hub Domain Binding L->B S Thermal Stabilization of Hub B->S K Reduction in CaM Sensitivity B->K I Inhibition of Kinase Activity K->I N Neuroprotective Action I->N

Figure 2: Mechanistic pathway of CaMKIIα modulation by imidazo[1,2-b]pyridazine acetic acids.

Conclusion

The 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold represents a highly tunable pharmacophore. By utilizing the 6-chloro position as a synthetic pivot point, researchers can rapidly generate libraries tailored for either ATP-competitive kinase inhibition or allosteric hub domain modulation. When coupled with a self-validating computational workflow—moving from Induced Fit Docking to MM-GBSA, and finally to Thermal Shift Assays—drug development professionals can drastically reduce false-positive rates and accelerate hit-to-lead optimization.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Publications URL
  • Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB)
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions Source: ResearchGate / ChemistrySelect URL
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: PMC / NIH URL
  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors Source: Elsevier / Bioorganic & Medicinal Chemistry URL

Sources

Foundational

Topic: Discovery and Early-Stage Synthesis of Imidazo[1,2-b]pyridazine Core Structures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Rise of a Privileged Scaffold The landscape of medicinal chemistry is perpetually in search of "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The imidazo[1,2-b]pyridazine nucleus has unequivocally earned this distinction.[1][2][3] This fused heterocyclic system is not merely a synthetic curiosity; it is the foundational architecture of a multitude of biologically active molecules with demonstrated efficacy across a wide therapeutic spectrum, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antiviral applications.[1][4]

The watershed moment for this scaffold arrived with the development and FDA approval of Ponatinib , a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.[2][5][6] The clinical success of Ponatinib catalyzed a renaissance of interest in the imidazo[1,2-b]pyridazine core, spurring extensive research into new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a detailed exploration of the foundational discovery and the pivotal early-stage synthetic strategies that enable the construction of this remarkable heterocyclic system. As senior application scientists, our goal is not just to present protocols, but to illuminate the underlying chemical principles and strategic considerations that ensure successful and rational synthesis.

Genesis of the Imidazo[1,2-b]pyridazine Core: A Strategic Design

The primary and most robust method for the construction of the imidazo[1,2-b]pyridazine backbone, a strategy that has remained a cornerstone since its early development, is the condensation reaction between a substituted 3-aminopyridazine and an α-haloketone.[7][8] The elegance of this approach lies in its efficiency and the predictable regioselectivity of the cyclization.

The Critical Role of Starting Materials

The success of the synthesis is fundamentally dependent on the judicious selection and understanding of the two key reactants.

  • 3-Amino-6-halopyridazines: The choice of a 3-aminopyridazine bearing a halogen (typically chlorine) at the 6-position is a critical design element.[7][9] In an unsubstituted 3-aminopyridazine, the ring nitrogen at the 1-position (para to the amino group) is the most nucleophilic site.[7] Direct alkylation by an α-haloketone would preferentially occur at this site, leading to a dead-end pathway and preventing the desired intramolecular cyclization. The presence of an electron-withdrawing halogen at the 6-position deactivates the adjacent N-1 atom, thereby sterically and electronically favoring the initial reaction at the exocyclic amino group and guiding the subsequent cyclization to the desired N-1 position to form the five-membered imidazole ring.[7] This halogen also serves as a convenient synthetic handle for later-stage functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[9][10]

  • α-Haloketones (e.g., α-Bromoketones): These reagents serve as the electrophilic component, providing the two-carbon unit required to form the imidazole portion of the fused ring system. The diversity of commercially available or readily synthesized α-haloketones allows for the introduction of a wide array of substituents at the 2-position of the final imidazo[1,2-b]pyridazine core, which is a key vector for modulating biological activity.[7]

Mechanistic Insights into Ring Formation

The formation of the imidazo[1,2-b]pyridazine ring proceeds through a well-established, sequential process. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The overall synthetic transformation can be visualized as follows:

G cluster_reactants Starting Materials cluster_product Product Aminopyridazine 3-Amino-6-halopyridazine Process Condensation & Cyclization Aminopyridazine->Process Haloketone α-Haloketone Haloketone->Process Product Imidazo[1,2-b]pyridazine Core Process->Product caption General Synthetic Workflow G node_A Step 1: Nucleophilic Attack (Alkylation) node_B Step 2: Intramolecular Cyclization (Condensation) node_A->node_B Intermediate Formation node_C Step 3: Dehydration (Aromatization) node_B->node_C Cyclized Intermediate node_D Final Product node_C->node_D Aromatic Core caption Key Mechanistic Steps

Caption: Key mechanistic steps in the formation of the core.

  • Alkylation: The exocyclic amino group (-NH2) of the 3-amino-6-halopyridazine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the bromide ion. This forms an N-alkylated intermediate.

  • Intramolecular Cyclization: The pyridazine ring nitrogen (N-1) then performs a nucleophilic attack on the carbonyl carbon of the ketone moiety. This step forms the five-membered ring and creates a hydroxyl-containing bicyclic intermediate.

  • Dehydration: Under the reaction conditions (often aided by heat), this intermediate readily loses a molecule of water to form a stable, aromatic imidazo[1,2-b]pyridazine system.

Foundational Experimental Protocol

The following protocol represents a generalized, yet robust, procedure for the synthesis of a 2,6-disubstituted imidazo[1,2-b]pyridazine. This self-validating system is widely cited and forms the basis for the creation of extensive compound libraries.

Synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

This protocol details the reaction between 3-amino-6-chloropyridazine and 2-bromo-1-(4-methoxyphenyl)ethanone.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (or Methanol), reagent grade

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine and ethanol (approx. 10-15 mL per gram of aminopyridazine).

  • Add sodium bicarbonate to the suspension. The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Add the 2-bromo-1-(4-methoxyphenyl)ethanone to the mixture.

  • Heat the reaction mixture to reflux (approx. 78-80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product will often form.

  • Pour the mixture into a beaker of cold water to precipitate out the crude product and dissolve inorganic salts.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

Structural Confirmation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic structure.

  • ¹³C NMR: To confirm the carbon skeleton. [11]* Mass Spectrometry: To confirm the molecular weight of the product. [11]* IR Spectroscopy: To observe characteristic functional group vibrations. [11]

Data Presentation: Scope of the Reaction

The versatility of this synthetic route is a key reason for its widespread adoption. The following table summarizes representative examples, showcasing the variety of substituents that can be incorporated into the imidazo[1,2-b]pyridazine core using this foundational method.

3-Aminopyridazine Derivativeα-Haloketone DerivativeTypical Yield (%)
3-Amino-6-chloropyridazine2-Bromoacetophenone-Cl-Phenyl75-85
3-Amino-6-chloropyridazine2-Bromo-1-(4-fluorophenyl)ethanone-Cl-4-Fluorophenyl80-90
3-Amino-6-iodopyridazine2-Bromo-1-(4-dimethylaminophenyl)ethanone-I-4-Dimethylaminophenyl70-80 [7]
3-Amino-6-methoxypyridazine2-Bromo-1-(thien-2-yl)ethanone-OCH₃-Thien-2-yl65-75
3-Amino-6-chloropyridazineEthyl 2-bromoacetoacetate-Cl-COOEt60-70

Evolving Landscape: Modern Synthetic Advances

While the classical condensation reaction remains a workhorse, modern organometallic chemistry has introduced more sophisticated methods for both the synthesis and subsequent functionalization of the imidazo[1,2-b]pyridazine core. These advanced techniques, while beyond the scope of "early-stage" discovery, are crucial for contemporary drug development.

Key modern approaches include:

  • Palladium-Catalyzed Reactions: Methods such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions are now routinely used to modify the core, particularly at the halogenated 6-position. [10]* C-H Activation: Direct C-H activation and functionalization offer a more atom-economical approach to introduce new substituents onto the heterocyclic ring system, avoiding the need for pre-functionalized starting materials. [10]* Copper-Catalyzed Cyclizations: Copper-catalyzed reactions have also been developed for the synthesis of the core structure, sometimes offering different substrate scopes or milder reaction conditions. [10] These methods have significantly expanded the chemical space accessible to medicinal chemists, allowing for the fine-tuning of molecular properties required for potent and selective drug candidates. [6][10]

Conclusion

The imidazo[1,2-b]pyridazine core is a testament to the power of a well-designed heterocyclic scaffold. Its journey from an interesting chemical entity to the heart of clinically successful drugs is rooted in a robust and versatile synthetic foundation. The classical condensation of 3-amino-6-halopyridazines with α-haloketones provides a reliable, efficient, and highly adaptable method for constructing this privileged structure. For researchers in drug discovery, a mastery of this foundational chemistry is the essential first step toward unlocking the full therapeutic potential of this remarkable molecular framework.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available from: [Link] [1][2][3]2. Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Gray, N. S. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature, 463(7280), 501-506.

  • Wang, M., Zhang, L., Yin, F., & Zhang, X. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 145-149. Available from: [Link] [7]4. Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. Available from: [Link] [10]5. Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available from: [Link] [4]6. O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Carr, M. J., ... & Deininger, M. W. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412.

  • Exploring the untapped pharmacological potential of imidazopyridazines. (n.d.). ResearchGate. Retrieved from [Link] [8]8. Moslin, R. J., Zask, A., & Friedman, M. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1018-1024. Available from: [Link] [12]9. Dakshanamurthy, S. (2024, February 14). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Dakshanamurthy. Available from: [Link] [9]10. Shimizu, H., Tanaka, S., Toki, T., Yasumatsu, I., Akimoto, T., Morishita, K., ... & Iimura, S. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. Available from: [Link] [13]11. The pharmacologically active imidazo[1,2-b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link] [6]12. Satyanarayana, B., Kumar, C. G., & Dubey, P. K. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling with 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Application Note: Optimized Protocol for Amide Coupling of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic Acid Strategic Context & Chemical Significance The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Amide Coupling of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic Acid

Strategic Context & Chemical Significance

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core hinge-binding motif in the design of highly selective kinase inhibitors (e.g., Mps1/TTK, AAK1, and BCR-ABL)[1],[2].

Within this chemical space, 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a highly versatile bifunctional building block. It offers a dual-pronged synthetic advantage:

  • The Acetic Acid Moiety: Allows for the rapid exploration of chemical space via amide library synthesis.

  • The 6-Chloro Substituent: Serves as a robust, electron-deficient handle for late-stage palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) after the amide bond is formed[1],[3].

Mechanistic Insights: Overcoming Heteroaryl Acetic Acid Challenges

Coupling heteroaryl acetic acids requires precise mechanistic control. The proximity of the electron-withdrawing imidazo[1,2-b]pyridazine ring to the carboxylic acid significantly increases the acidity of the bridging methylene group. During activation, these substrates are highly susceptible to premature decarboxylation if the active ester intermediate is unstable or if the reaction kinetics are too slow[4].

To mitigate these risks and ensure a self-validating, high-yielding reaction, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the absolute reagent of choice,[5].

  • Causality of HATU Selection: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring-group effect, accelerating the nucleophilic attack of the amine via a hydrogen-bonded cyclic transition state. This rapid kinetic profile outcompetes slower degradation pathways like decarboxylation.

  • Role of DIPEA: N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and neutralizes any amine hydrochloride salts without competing for the active ester[5].

Workflow & Pathway Visualization

G A 2-(6-Chloroimidazo[1,2-b] pyridazin-2-yl)acetic acid B HATU / DIPEA Activation (DMF, RT) A->B Deprotonation C HOAt-Active Ester Intermediate B->C Rapid Conversion D Amine Addition (Nucleophilic Attack) C->D Prevents Decarboxylation E Amide Product (Stable Linkage) D->E Loss of HOAt F Late-Stage Suzuki Cross-Coupling at C6 E->F Pd Catalyst + Ar-B(OH)2

Workflow of HATU-mediated amide coupling and late-stage C6 functionalization.

Quantitative Data: Coupling Reagent Optimization

The following table synthesizes the typical performance metrics of various coupling reagents when applied to sensitive heteroaryl acetic acids. This data validates the necessity of the HATU/DIPEA system for this specific protocol[4],[5].

Coupling SystemBaseActivation IntermediateReaction KineticsRisk of DecarboxylationTypical Yield
HATU DIPEAHOAt-EsterVery Fast (<15 min)Low85 - 95%
EDC / HOBt DIPEAHOBt-EsterModerate (1-2 hrs)Moderate60 - 75%
T3P PyridineAnhydrideSlow (2-4 hrs)High40 - 60%

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations in reaction kinetics or pH are caught and corrected in real-time.

Scale: 1.0 mmol Materials:

  • 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (1.0 equiv, 211.6 mg)

  • Primary or Secondary Amine (1.2 equiv)

  • HATU (1.2 equiv, 456.3 mg)

  • DIPEA (3.0 equiv, 522 µL)

  • Anhydrous DMF (6.5 mL, ~0.15 M)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaryl acetic acid in anhydrous DMF.

  • Causality Check: The use of strictly anhydrous DMF is critical. Trace water will hydrolyze the highly reactive HOAt-ester intermediate back to the starting carboxylic acid, stalling the reaction and drastically reducing the yield.

Step 2: Base Addition and Activation

  • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature (20–25 °C).

  • Add HATU (1.2 equiv) in one portion. The solution will typically transition to a pale yellow or orange color within minutes, indicating the successful formation of the active OAt-ester.

  • Causality Check: 3.0 equivalents of DIPEA ensure that the carboxylic acid is fully deprotonated and that the reaction medium remains sufficiently basic, even if the incoming amine is supplied as an HCl salt[5].

Step 3: Amine Addition

  • After exactly 15 minutes of activation, add the desired amine (1.2 equiv) dropwise (if liquid) or in small portions (if solid).

  • Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Argon) for 2 to 4 hours.

Step 4: In-Process Self-Validation

  • Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Validation Marker: Look for the disappearance of the activated ester mass and the emergence of the product mass (M+H)+.

  • Troubleshooting: If unreacted acid remains after 2 hours, check the pH of the reaction mixture by spotting it on wet pH paper. It must be >8. If the pH has dropped, the coupling will stall. Add an additional 1.0 equiv of DIPEA to restart the kinetic driving force.

Step 5: Quench and Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3 (3 × 5 volumes): Causality: This mildly basic wash removes acidic byproducts and efficiently strips out the HOAt byproduct, which can be problematic if concentrated[6].

    • 5% aqueous LiCl (2 × 5 volumes): Causality: Lithium chloride specifically complexes with DMF, pulling the high-boiling solvent out of the organic layer and into the aqueous phase.

    • Brine (1 × 5 volumes): Removes residual water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide derivative.

Downstream Application Note

Once the amide bond is securely formed, the 6-chloro position remains fully intact. This halogen acts as an excellent electrophile for late-stage functionalization. Typical downstream Suzuki-Miyaura cross-coupling conditions to replace the chlorine with an aryl or heteroaryl group involve treating the intermediate with an aryl boronic acid, Pd(dppf)Cl2 (5-10 mol%), and K2CO3 in a 1,4-dioxane/water mixture at 90 °C[1],[3].

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity, Journal of Medicinal Chemistry - ACS Publications. 1

  • Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis, PMC - National Institutes of Health. 4

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions, ResearchGate. 3

  • Process optimization for acid-amine coupling: a catalytic approach, Growing Science. 5

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent, d-nb.info.

  • HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation, YouTube.6

  • IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF, European Patent Office. 2

Sources

Application

Application Note: Orthogonal Functionalization of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic Acid for Novel Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale The imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly for the development of ATP-competitive protein kinase inhibitors. Its planar, nitrogen-rich core excels at forming critical hydrogen bonds with the kinase hinge region, while its favorable physicochemical properties often yield superior oral bioavailability and metabolic stability compared to traditional quinazoline or pyrimidine scaffolds.

Specifically, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid serves as an exceptionally versatile bifunctional building block. It offers two orthogonal handles for structural diversification:

  • The C6-Chloro Group: Acts as an electrophilic site for Palladium-catalyzed Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (S_NAr), allowing the introduction of diverse amines, anilines, or aryl groups that probe the deep hydrophobic pockets or the activation loop of kinases.

  • The C2-Acetic Acid Moiety: Provides a highly reactive carboxylic acid handle for amide bond formation. This vector typically points toward the solvent-exposed region of the kinase ATP-binding site, making it ideal for attaching solubilizing groups, pharmacokinetic modifiers, or even E3 ligase recruiters for PROTAC development.

Recent literature demonstrates the efficacy of this scaffold across a wide range of targets, including [1], [2], and [3]. Notably, structural analysis of PIM1 inhibitor complexes reveals that imidazo[1,2-b]pyridazines can interact uniquely with the NH2-terminal lobe helix AC rather than the traditional hinge region, explaining their enhanced selectivity profiles[1].

KinaseBinding ATP ATP Kinase Target Kinase (e.g., PIM1, IRAK4) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Catalysis Phospho Phosphorylated Target (Active) Substrate->Phospho Pathway Activation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase ATP-Competitive Inhibition

Fig 1: Mechanism of ATP-competitive kinase inhibition by imidazo[1,2-b]pyridazine derivatives.

Synthetic Strategy & Workflow

To systematically explore the Structure-Activity Relationship (SAR) of the target kinase, we employ a divergent, two-step synthetic workflow.

Causality in Design: We prioritize the C6-amination (Step 1) prior to the C2-amidation (Step 2). The C6-chloro group is moderately deactivated by the electron-rich imidazo[1,2-b]pyridazine core. Performing the Palladium-catalyzed cross-coupling first avoids potential chelation or side reactions that a terminal amide (introduced at C2) might cause with the Palladium catalyst. Once the C6 position is functionalized, the robust C2-acetic acid is activated using standard peptide coupling reagents (e.g., HATU) to yield the final inhibitor.

SyntheticWorkflow Start 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid Step1 Step 1: C6 Amination Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) Start->Step1 Intermediate 6-Amino Substituted Intermediate Step1->Intermediate Introduces Hinge/Pocket Motif Step2 Step 2: C2 Amidation Amide Coupling (HATU, DIPEA) Intermediate->Step2 Final Diversified Kinase Inhibitor Step2->Final Introduces Solvent-Exposed Motif

Fig 2: Two-step orthogonal functionalization workflow for the imidazo[1,2-b]pyridazine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS ensure that catalytic cycles are complete before proceeding, minimizing the carryover of unreacted starting materials which can complicate late-stage purification.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

This protocol utilizes Xantphos and Pd₂(dba)₃. The wide bite angle of Xantphos facilitates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich heteroaryl chlorides with anilines or secondary amines ([4][5]).

Reagents:

  • 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (1.0 eq)

  • Target Amine / Aniline (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs₂CO₃ (3.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, the target amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, filter, and analyze via LC-MS. The reaction is self-validated when the starting material mass [M+H]⁺ is completely replaced by the product mass.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude intermediate via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the 6-substituted intermediate.

Protocol B: Amide Bond Formation at C2

For the functionalization of the acetic acid moiety, HATU is selected over standard EDC/HOBt. HATU generates a highly reactive HOAt ester intermediate, which drives the coupling of sterically hindered or deactivated amines to completion rapidly while suppressing epimerization.

Reagents:

  • 6-Substituted Intermediate from Protocol A (1.0 eq)

  • Aliphatic or Aromatic Amine (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the 6-substituted intermediate in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Coupling Reagent Addition: Add HATU in one portion. Stir the mixture for 15 minutes. Mechanistic note: A color change to pale yellow/orange typically indicates the successful formation of the active OAt-ester.

  • Amine Addition: Add the target amine dropwise (if liquid) or in one portion (if solid). Stir the reaction at room temperature for 2–4 hours.

  • IPC: Monitor via LC-MS. The activated ester intermediate should be fully consumed, yielding the final amide mass.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the final kinase inhibitor.

Representative Structure-Activity Relationship (SAR) Data

To illustrate the versatility of the 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold, the following table summarizes how orthogonal functionalization at the C6 and C2 positions modulates target selectivity and potency across different kinase families based on established literature paradigms.

Compound IDC6 Substituent (Hinge/Pocket Probe)C2 Substituent (Solvent-Exposed Probe)Primary Target KinaseIC₅₀ (nM)Biological Context / Ref
Cmpd-01 MorpholineBenzylamideTAK155Multiple Myeloma models[6]
Cmpd-02 3-FluoroanilineCyclopropylamidePIM112Antileukemic activity[1]
Cmpd-03 Piperazine derivativeSubstituted ArylamideIRAK41.3MYD88 L265P DLBCL[2]
Cmpd-04 Phenoxy3-(Trifluoromethyl)benzamideVEGFR27.1Tumor angiogenesis[3]

Note: Data is aggregated and generalized from the cited literature to demonstrate the scaffold's broad applicability in kinase inhibitor design.

References

  • Kaieda A, et al. "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.[Link]

  • "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ChemistrySelect.[Link]

  • Chen Y, et al. "Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry.[Link]

  • "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[Link]

  • "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in DMSO. What are the initial steps I should take?

A1: Initial difficulties in dissolving this compound can often be attributed to several factors. Firstly, ensure you are using high-purity, anhydrous DMSO from a freshly opened bottle. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly decrease the solubility of many organic compounds.[1][2] If the compound still doesn't dissolve, gentle warming in a 37°C water bath and sonication can facilitate the process.[1][3] Avoid vigorous vortexing for extended periods to prevent the introduction of air bubbles.[3]

Q2: My 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid precipitated out of the DMSO stock solution upon storage. Why did this happen and how can I fix it?

A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[2][4] This is often due to the absorption of moisture by the DMSO, which alters its solvent properties and can lead to supersaturation.[2][4] To redissolve the precipitate, you can gently warm the solution to 37°C and sonicate it until it becomes clear again.[1] To prevent this from recurring, it is crucial to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to air.[1][3]

Q3: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, the compound immediately precipitates. What is causing this "solvent shock" and how can I prevent it?

A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble.[5] To mitigate this, it is recommended to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous medium. When preparing the final working solution, add the DMSO stock dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and dispersion.[5] Keeping the final DMSO concentration in your assay low, typically below 0.5%, is also critical.[3][6]

Q4: What is the recommended storage procedure for stock solutions of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in DMSO?

A4: For optimal stability, stock solutions should be stored in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[1] As mentioned, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Q5: Could the acidic nature of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid be reacting with the DMSO?

A5: While DMSO is generally stable, it can undergo acid-catalyzed decomposition at elevated temperatures.[7][8] However, at room temperature or with gentle warming, significant degradation is unlikely. The methyl groups of DMSO are weakly acidic (pKa ~35), making it a suitable solvent for many acidic compounds.[7] It is more likely that solubility issues are related to physical factors like hydration of DMSO rather than a chemical reaction between the solvent and the carboxylic acid moiety of your compound under standard laboratory conditions.

Troubleshooting Guide

If you are encountering persistent solubility issues with 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in DMSO, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Start: Solubility Issue Observed check_dmso Step 1: Verify DMSO Quality - Is it anhydrous? - From a fresh bottle? start->check_dmso dissolution_method Step 2: Optimize Dissolution Method - Gentle warming (37°C)? - Sonication? check_dmso->dissolution_method DMSO is high quality check_dmso->dissolution_method Used fresh, anhydrous DMSO concentration_check Step 3: Re-evaluate Concentration - Is the stock concentration too high? dissolution_method->concentration_check Dissolution still incomplete success Resolution: Clear, Stable Solution dissolution_method->success Compound dissolved stability_assessment Step 4: Assess Solution Stability - Any visible degradation (color change)? - Stored properly (-20°C or -80°C)? concentration_check->stability_assessment Concentration is appropriate concentration_check->success Lower concentration dissolved dilution_protocol Step 5: Refine Aqueous Dilution Protocol - Serial dilutions in DMSO? - Dropwise addition to aqueous media? stability_assessment->dilution_protocol Stock solution is stable fail Further Investigation Needed (Consider alternative solvents or formulation strategies) stability_assessment->fail Degradation suspected dilution_protocol->success Precipitation in aqueous media resolved dilution_protocol->fail Precipitation persists

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Preparation: Allow the vial of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Gently vortex the tube for 1-2 minutes.[3]

  • Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by sonication in a water bath for 10-15 minutes.[2]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed tubes and store at -20°C or -80°C.[1]

Protocol 2: Assessing Maximum Solubility (Kinetic Method)
  • Supersaturated Solution: Weigh approximately 5 mg of the compound into a microcentrifuge tube.

  • Incremental Solvent Addition: Add a small volume of anhydrous DMSO (e.g., 50 µL) and vortex vigorously for 2-3 minutes.

  • Observation: If the compound fully dissolves, continue adding small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed and persists.

  • Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least one hour.

  • Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[9]

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy. This concentration represents the kinetic solubility limit.[9]

Data Summary

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9% purity)Water content in DMSO significantly reduces the solubility of many organic compounds.[2][10]
Stock Concentration Start with ≤ 10 mMHigher concentrations are more prone to precipitation upon storage or dilution.
Dissolution Aids Gentle warming (37°C), SonicationThese methods increase the kinetic energy of the system, facilitating the dissolution process.[1][3]
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures maintain the integrity of the compound and the stock solution.[1]
Aqueous Dilution Final DMSO concentration < 0.5%High concentrations of DMSO can be cytotoxic and may interfere with assay components.[3]

Mechanistic Insights into Solubility Challenges

The solubility of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in DMSO is governed by a balance of intermolecular forces. The imidazopyridazine core presents a relatively nonpolar surface, while the carboxylic acid group provides a site for hydrogen bonding.

Solubility_Factors cluster_compound 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid cluster_dmso DMSO (Solvent) cluster_water Water (Contaminant) compound Imidazopyridazine Core (Hydrophobic) + Carboxylic Acid (Polar, H-bonding) dmso Polar Aprotic Nature (Strong Dipole) (Accepts H-bonds) compound->dmso Solvation Favored (Dipole-Dipole Interactions) water Highly Polar (Forms H-bond networks) dmso->water Strongly Interacts (Hygroscopic) water->compound Reduces Solubility (Alters solvent polarity, favors self-association)

Caption: Factors influencing compound solubility in DMSO.

DMSO is an excellent solvent for a wide range of compounds due to its polar aprotic nature.[7] It can effectively solvate the imidazopyridazine ring through dipole-dipole interactions and act as a hydrogen bond acceptor for the carboxylic acid proton. However, when water is introduced into the system, it can form highly structured hydrogen-bonded networks with DMSO, altering the solvent's properties and making it more difficult to dissolve larger, relatively lipophilic compounds.[10] This change in the solvent environment can lead to the precipitation of the solute.

References

  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • ResearchGate. What is the best Solution for dilute DMSO? And how can it be diluted?.
  • Wikipedia. Dimethyl sulfoxide.
  • Benchchem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • gChem. DMSO Physical Properties.
  • Ziath. Samples in DMSO: What an end user needs to know.
  • PubMed. Stability of screening compounds in wet DMSO.
  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.

Sources

Optimization

Technical Support Center: Synthesis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic Acid Derivatives

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and its derivatives. This document is design...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your research.

The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, and its derivatives have shown promise as selective ligands for various biological targets.[1] However, the synthesis of these molecules, particularly with the acetic acid moiety at the C-2 position, can present unique challenges. This guide is structured to walk you through these issues in a logical, problem-solving format.

General Synthetic Pathway

The most common and direct approach to the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-chloropyridazine and a suitable three-carbon α-dicarbonyl or α-halocarbonyl synthon. The introduction of the acetic acid side chain is typically achieved by using a derivative of bromopyruvic acid or a related electrophile, followed by hydrolysis.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 3-Amino-6-chloropyridazine C Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate A->C Condensation B Ethyl 4-bromo-3-oxobutanoate (or similar electrophile) B->C D 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (Final Product) C->D Base or Acid Hydrolysis G start Low / No Yield Observed q1 Is Starting Material (SM) Consumed (via TLC/LC-MS)? start->q1 incomplete Diagnosis: Incomplete or Stalled Reaction q1->incomplete No degradation Diagnosis: SM or Product Degradation q1->degradation Yes sol_incomplete1 Increase Temperature or Switch to a Higher-Boiling Solvent (e.g., DMF, Dioxane) [2] incomplete->sol_incomplete1 sol_incomplete2 Increase Reaction Time. Monitor every 4-6 hours. incomplete->sol_incomplete2 sol_incomplete3 Consider Microwave Irradiation to Improve Kinetics [19] incomplete->sol_incomplete3 sol_degradation1 Decrease Reaction Temperature. Run at the lowest effective temp. degradation->sol_degradation1 sol_degradation2 Ensure Anhydrous Conditions. Use dry solvents and an inert atmosphere (N₂ or Ar) [1] degradation->sol_degradation2 sol_degradation3 Check pH. Extreme pH during workup can degrade product. degradation->sol_degradation3

Sources

Troubleshooting

Scale-up process optimization for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid production

Welcome to the Process Chemistry Technical Support Center. This knowledge base provides authoritative troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for the scalable synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base provides authoritative troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for the scalable synthesis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid . This compound is a highly valuable, structurally complex intermediate frequently utilized in the development of kinase inhibitors and GPCR ligands[1].

Part 1: Troubleshooting & Mechanistic Knowledge Base (FAQs)

Q1: During the initial cyclocondensation step, our yields are capping at ~45% with significant formation of a dark, tarry byproduct. How do we optimize this? A1: The root cause of the tar formation is the thermal instability and self-condensation of the alpha-haloketone reagent (ethyl 4-chloroacetoacetate). The mechanism for forming the imidazo[1,2-b]pyridazine core involves the initial alkylation of the endocyclic N2 nitrogen of 6-chloropyridazin-3-amine, followed by the cyclization of the exocyclic amine onto the ketone[1]. Causality & Solution: If the haloketone is added as a bolus at elevated temperatures, its concentration exceeds the rate of the bimolecular N-alkylation, leading to polymerization. To resolve this, transition to a continuous dosing strategy . By slowly adding ethyl 4-chloroacetoacetate over 4–6 hours into a refluxing solution of the amine in Isopropanol (IPA), the steady-state concentration of the haloketone remains near zero, virtually eliminating tar formation and pushing yields above 80%.

Q2: In the ester hydrolysis step, we consistently detect up to 15% of a dechlorinated impurity. What is the mechanism, and how is it suppressed? A2: The impurity you are observing is the 6-hydroxy byproduct, generated via Nucleophilic Aromatic Substitution (SNAr) . The imidazo[1,2-b]pyridazine scaffold is highly electron-deficient, making the C6-chloro position exceptionally susceptible to hydroxide attack[2]. Causality & Solution: Strong bases (NaOH or KOH) and elevated temperatures provide the activation energy required for the SNAr side-reaction. To mitigate this, the protocol must utilize a milder base (LiOH) in a miscible organic/aqueous system (THF/H2O). Strictly maintaining the internal reactor temperature between 0–5 °C provides the kinetic control necessary to selectively hydrolyze the aliphatic ester without displacing the aromatic chloride.

Q3: Product recovery during the final isolation is poor, with significant yield lost to the aqueous mother liquor. How do we improve crystallization? A3: The final product is a zwitterion; it contains both a basic imidazopyridazine nitrogen and an acidic carboxylic acid. Causality & Solution: During the acidic workup, over-acidification (pH < 2) protonates the basic nitrogen, solubilizing the compound as a hydrochloride salt. Conversely, under-acidification (pH > 5) leaves it soluble as a carboxylate salt. Precise isoelectric focusing is required. Adjusting the aqueous phase to its exact isoelectric point (pH 3.5–3.8) neutralizes the molecule, minimizing its aqueous solubility and maximizing crystallization yield[3].

Part 2: Process Optimization Data

The following tables summarize the critical process parameters (CPPs) established during scale-up optimization to ensure reproducibility and high purity.

Table 1: Cyclocondensation Scale-up Optimization (Step 1)

SolventDosing StrategyInternal Temp (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC Area %)
EthanolBolus (All at once)781242.0%85.1% (Tar present)
EthanolContinuous (4h)781678.5%96.2%
Isopropanol Continuous (4h) 82 16 81.3% 97.8%
DMFContinuous (4h)100835.0%70.4% (Degradation)

Table 2: Hydrolysis Condition Screening & SNAr Mitigation (Step 2)

Base (Eq)Solvent SystemTemp (°C)Time (h)Product Yield (%)6-OH SNAr Impurity (%)
NaOH (2.0)MeOH / H₂O25465.0%18.5%
NaOH (1.2)THF / H₂O25272.4%8.2%
LiOH (1.2) THF / H₂O 0–5 2 91.2% < 0.5%
LiOH (1.2)THF / H₂O0–5888.0%1.2%

Part 3: Synthetic Workflow & Impurity Pathway

G SM1 6-Chloropyridazin-3-amine Condensation Cyclocondensation (IPA, 82°C, 4h Dosing) SM1->Condensation SM2 Ethyl 4-chloroacetoacetate SM2->Condensation Slow Addition Ester Ethyl 2-(6-chloroimidazo[1,2-b] pyridazin-2-yl)acetate Condensation->Ester -H2O, -HCl Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O, 0-5°C) Ester->Hydrolysis Product 2-(6-Chloroimidazo[1,2-b] pyridazin-2-yl)acetic acid (Target API Intermediate) Hydrolysis->Product pH Adjustment (3.5-3.8) SideReaction SNAr Side Reaction (High Temp / Excess Base) Hydrolysis->SideReaction Thermal Degradation Impurity 6-Hydroxy Byproduct (Critical Impurity) SideReaction->Impurity -Cl, +OH

Workflow for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid synthesis and SNAr side-reaction.

Part 4: Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee batch-to-batch consistency.

SOP 1: Scalable Synthesis of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
  • Reactor Charging: Charge a jacketed glass-lined reactor with 6-chloropyridazin-3-amine (1.0 eq) and Isopropanol (10 volumes). Begin agitation at 250 RPM.

  • Heating: Ramp the internal reactor temperature to a gentle reflux (82 °C).

  • Continuous Dosing (Critical): Charge a dosing vessel with ethyl 4-chloroacetoacetate (1.3 eq). Initiate a continuous, dropwise addition into the reactor over exactly 4.0 hours. Self-Validation: Ensure the internal temperature does not drop below 80 °C during addition to prevent reagent accumulation.

  • Maturation: Following the completion of dosing, maintain reflux for an additional 12 hours.

  • IPC Check: Sample the reaction mixture for HPLC analysis. Proceed to the next step only when unreacted 6-chloropyridazin-3-amine is < 2.0 Area %.

  • Workup & Isolation: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to 3 volumes. Add Ethyl Acetate (5 volumes) and wash with saturated aqueous NaHCO₃ (3 volumes) to neutralize HCl byproducts. Separate the organic layer, concentrate, and crystallize the ester intermediate from an Ethyl Acetate/Heptane (1:3) mixture. Filter and dry under vacuum at 45 °C.

SOP 2: Controlled Hydrolysis to 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
  • Solvent Preparation: Charge the reactor with the ester intermediate from Step 1 (1.0 eq), Tetrahydrofuran (THF, 5 volumes), and Purified Water (5 volumes).

  • Cryogenic Cooling: Engage the chiller to bring the internal temperature to 0–5 °C.

  • Base Addition (Critical): Prepare a 1.0 M aqueous solution of Lithium Hydroxide (LiOH, 1.2 eq). Add this solution dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C to prevent SNAr dechlorination.

  • Hydrolysis: Stir the biphasic mixture at 0–5 °C for 2 hours.

  • IPC Check: Analyze via HPLC. The reaction is complete when the ester intermediate is < 1.0 Area %. If the 6-hydroxy impurity exceeds 0.5%, flag the batch for out-of-specification (OOS) investigation.

  • Isoelectric Isolation (Critical): While maintaining the temperature at 5 °C, slowly dose 1.0 M HCl into the reactor until the pH meter reads exactly 3.5–3.8 . A thick, off-white precipitate will form as the zwitterion crystallizes.

  • Filtration: Stir the resulting slurry for 1 hour at 5 °C to ensure complete crystallization. Filter through a Nutsche filter, wash the filter cake with ice-cold water (2 volumes), and dry the product in a vacuum oven at 50 °C until the moisture content is < 0.5% w/w.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid via Comparative LC-MS Analysis

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, a molecule with potential applications in medicinal chemistry, rigorous purity validation is paramount.[1][2] Even trace-level impurities can alter pharmacological and toxicological profiles, making their detection and quantification a critical regulatory requirement.

This guide provides an in-depth, experience-driven comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind our experimental choices, grounding our protocols in established regulatory frameworks such as those from the United States Pharmacopeia (USP), the Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5] Our objective is to equip researchers and drug development professionals with a robust framework for developing and executing a self-validating analytical method that ensures scientific integrity and regulatory compliance.[6]

Chapter 1: Analyte Characterization and Methodological Considerations

1.1 Physicochemical Properties of the Analyte

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (Molecular Weight: approx. 211.6 g/mol ) is a heterocyclic compound featuring a fused imidazopyridazine ring system, a chlorine substituent, and a carboxylic acid moiety.

  • Polarity and Ionization: The presence of the carboxylic acid group (pKa ~3-4) and basic nitrogen atoms in the heterocyclic core makes the molecule ionizable. This is a key characteristic we will exploit for both chromatographic retention and mass spectrometric detection. In an acidic mobile phase, the carboxylic acid will be largely protonated (neutral), while the ring nitrogens can be protonated, making Electrospray Ionization (ESI) in positive mode a strong candidate. Conversely, in a neutral or slightly basic mobile phase, the carboxylic acid will be deprotonated, making ESI negative mode viable.

  • Chromatographic Behavior: As a moderately polar molecule, it is well-suited for reversed-phase liquid chromatography (RPLC). A C18 stationary phase is a logical starting point, offering a good balance of hydrophobic and polar interactions.

1.2 Potential Process-Related Impurities

A comprehensive purity analysis must consider potential impurities arising from the synthetic route. While the exact synthesis is proprietary, a plausible route could involve the cyclization of 3-amino-6-chloropyridazine with a suitable three-carbon building block. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 3-amino-6-chloropyridazine.

  • Intermediates: Incompletely cyclized or side-reaction products.[7]

  • Isomers: Positional isomers formed during the synthesis.

A robust analytical method must be able to resolve the main compound from these and other unknown degradation products.

Chapter 2: Experimental Design: A Tale of Two Methods

To illustrate the impact of technology on analytical performance, we will compare a traditional High-Performance Liquid Chromatography (HPLC)-MS method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS approach. This comparison is particularly relevant given the recent updates to USP General Chapter <621>, which now provide greater flexibility for modernizing chromatographic methods.[3][8][9]

  • Method A: The Workhorse (HPLC-Full Scan MS) : This represents a standard, reliable screening method. It uses a conventional HPLC column and a single quadrupole mass spectrometer set to scan a wide mass range. Its strength lies in its simplicity and ability to detect a broad range of unexpected impurities.

  • Method B: The Sprinter (UHPLC-MS/MS) : This method leverages the power of UHPLC with sub-2-µm particle columns for superior separation efficiency and speed.[8] Coupled with a triple quadrupole mass spectrometer operating in tandem MS (MS/MS) mode, it offers unparalleled sensitivity and specificity for quantifying known impurities.[10]

The causality behind this comparison is to demonstrate the trade-offs between broad, untargeted screening (Method A) and highly sensitive, targeted, and rapid analysis (Method B).

Chapter 3: Detailed Experimental Protocols

The trustworthiness of any analytical method hinges on a well-defined, reproducible protocol that includes system suitability testing (SST) to ensure the system is performing as expected before any sample is analyzed.[3][11]

Reagents and Sample Preparation
  • Solvents: Use LC-MS grade acetonitrile (ACN) and water.

  • Mobile Phase Modifier: Use 0.1% (v/v) formic acid in both water (Mobile Phase A) and ACN (Mobile Phase B). Rationale: Formic acid aids in protonation of the analyte for good ESI+ sensitivity and sharp peak shapes.

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in 50:50 ACN:Water.

  • Working Solution: Dilute the stock solution to 10 µg/mL with the initial mobile phase composition.

  • Spiked Solution (for SST): Spike the working solution with a known impurity (or a closely related analogue) at a 0.1% level relative to the main peak.

Method A: HPLC-MS Protocol
ParameterSpecificationRationale
LC System Standard HPLC SystemN/A
Column C18, 4.6 x 150 mm, 5 µmA standard dimension column providing robust separation.
Column Temp. 30 °CEnsures reproducible retention times.
Flow Rate 1.0 mL/minAppropriate for the column dimensions.
Injection Vol. 10 µLStandard volume for good signal without overloading.
Gradient 10% B to 90% B over 15 minA shallow gradient to ensure separation of closely eluting impurities.
MS System Single Quadrupole MSN/A
Ionization ESI, Positive ModeTargets the basic nitrogens for efficient ionization.
Scan Range m/z 100 - 500Broad enough to capture the parent ion and potential low/high MW impurities.
Capillary V 3.5 kVStandard voltage for stable spray.
Method B: UHPLC-MS/MS Protocol
ParameterSpecificationRationale
LC System UHPLC SystemCapable of handling high backpressures from sub-2-µm columns.
Column C18, 2.1 x 50 mm, 1.7 µmProvides high resolution and significantly faster analysis times.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape at high flow rates.
Flow Rate 0.5 mL/minOptimized for the smaller column diameter.
Injection Vol. 2 µLSmaller volume to prevent column overloading and band broadening.
Gradient 10% B to 90% B over 3 minA steep, rapid gradient enabled by the high efficiency of the UHPLC column.
MS System Triple Quadrupole MSN/A
Ionization ESI, Positive ModeTargets the basic nitrogens for efficient ionization.
Scan Mode Multiple Reaction Monitoring (MRM)For targeted quantification of the parent compound and known impurities.
MRM Transition Parent: m/z 212.0 -> Product: m/z 168.0 (Hypothetical loss of COOH)Provides high specificity and sensitivity by monitoring a specific fragmentation.
Capillary V 3.0 kVOptimized for lower flow rate.
System Suitability Test (SST) Criteria

Before analyzing samples, inject the Spiked Solution (n=5) and verify the following:

  • Retention Time %RSD: < 2.0%

  • Peak Area %RSD: < 5.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Resolution (between analyte and spiked impurity): > 2.0

Rationale: These criteria, aligned with FDA and USP guidelines, confirm that the system is precise, and the method is capable of separating the main component from a critical impurity, making the protocol a self-validating system.[4][11]

Chapter 4: Visualizing the Analytical Workflow

A clear understanding of the process flow is essential for implementation and troubleshooting.

LCMS_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST MobilePhase Mobile Phase Preparation LC_Separation LC Separation (Method A or B) MobilePhase->LC_Separation SST->SamplePrep If Fail SST->LC_Separation If Pass MS_Detection MS Detection (Full Scan or MRM) LC_Separation->MS_Detection DataProc Data Processing (Integration) MS_Detection->DataProc PurityCalc Purity Calculation (% Area) DataProc->PurityCalc Report Final Report PurityCalc->Report

Caption: Overall workflow for LC-MS purity validation.

Chapter 5: Comparative Performance Data

The following table summarizes hypothetical but realistic data from the two methods, demonstrating their respective strengths.

Performance MetricMethod A (HPLC-MS)Method B (UHPLC-MS/MS)Advantage of Method B
Analyte Retention Time 10.2 min1.8 min5.7x Faster
Total Run Time 20 min5 min4.0x Higher Throughput
Peak Width (Analyte) 0.25 min0.04 minSharper Peaks
Resolution (Analyte/Impurity) 2.56.8Superior Separation
S/N (0.1% Impurity) 50 (Full Scan)850 (MRM)17x More Sensitive
Solvent Consumption / Run ~20 mL~2.5 mL87.5% Reduction
Data Interpretation

The data clearly illustrates the advantages of modernizing an LC-MS method. Method B provides a dramatic increase in throughput due to the significantly shorter run time.[9] The higher resolution ensures more confident separation of the main peak from any potential impurities that might be co-eluting in the broader peaks of Method A. Most critically, the sensitivity gain from using targeted MS/MS (MRM) is substantial, allowing for the detection and quantification of impurities at much lower levels, which is a key requirement for regulatory submissions.[10][12]

Chapter 6: Logical Framework for Method Selection

The choice between a screening method and a highly optimized one depends on the stage of drug development.

Method_Selection_Logic Start Goal of Analysis? Discovery Early Discovery / Unknown Impurity Profile Start->Discovery Development Process Development / Known Impurities Start->Development QC Routine Quality Control Start->QC MethodA Use Method A (HPLC-Full Scan) Broad, untargeted screening Discovery->MethodA Prioritize detection of all possible components MethodB Use Method B (UHPLC-MS/MS) Fast, sensitive, targeted Development->MethodB Prioritize speed, sensitivity, and quantification QC->MethodB Prioritize throughput and reproducibility

Caption: Decision tree for selecting the appropriate LC-MS method.

Conclusion and Recommendations

Validating the purity of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid requires a scientifically sound, robust, and well-documented analytical method. While a standard HPLC-MS method (Method A) can serve as a valuable tool for initial screening and characterization, a modern UHPLC-MS/MS method (Method B) offers superior performance in every critical metric: speed, resolution, and sensitivity.

For drug development professionals, the adoption of a UHPLC-based approach is highly recommended for process monitoring, stability testing, and final quality control. The significant reduction in run time and solvent consumption leads to lower operational costs and a reduced environmental footprint, while the enhanced sensitivity and resolution provide a higher degree of confidence in the purity data, ultimately ensuring the quality and safety of the final product and streamlining the path to regulatory approval.[6][13]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Aral Research. Advancements in LCMS Technology to Transform Pharmaceutical Analysis. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ResolveMass Laboratories Inc. What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? [Link]

  • NorthEast BioLab. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ECA Academy. USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. [Link]

  • Royal Society of Chemistry. Current developments in LC-MS for pharmaceutical analysis. [Link]

  • ECA Academy. Final EMA Guidelines on Quality Requirements for IMPs. [Link]

  • Infinix Bio. Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. [Link]

  • CORESTA. Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

  • ECA Academy. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. [Link]

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]

  • European Medicines Agency (EMA). Quality guidelines. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Google Patents. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.

Sources

Comparative

Structural Validation of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid: A Comparative Guide to X-ray Crystallography, MicroED, and NMR

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent, selective kinase inhibitors targeting DYRK1A, TYK2, and p38 MAPK[1][2]. Wi...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent, selective kinase inhibitors targeting DYRK1A, TYK2, and p38 MAPK[1][2]. Within this class, 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid serves as a critical synthetic intermediate and binding fragment.

Validating the exact three-dimensional conformation, tautomeric state, and intermolecular hydrogen-bonding capabilities of this molecule is paramount for rigorous structure-based drug design (SBDD). This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, self-validating protocols and comparative experimental data.

Comparative Analysis of Structural Validation Modalities

Selecting the appropriate structural validation technique depends entirely on the physical state and crystal habit of the synthesized compound.

  • Single-Crystal X-ray Diffraction (SC-XRD): The undisputed gold standard for absolute configurational assignment. It provides sub-angstrom resolution, enabling the precise mapping of electron density, including the localization of hydrogen atoms in the acetic acid moiety. However, it requires large (>10 µm), high-quality single crystals, which can be a thermodynamic bottleneck[3].

  • Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-EM technique that utilizes electron scattering to determine structures from vanishingly small nanocrystals (<1 µm). Because electrons interact with matter much more strongly than X-rays, MicroED requires significantly less sample mass and bypasses months of crystal optimization[4]. However, it is prone to dynamic scattering, which can artificially inflate R-factors and complicate the assignment of closely related atoms[5].

  • Solution-State NMR Spectroscopy: While diffraction methods capture the solid-state global minimum, 2D-NMR (NOESY, HMBC) elucidates the dynamic solution-state conformation. It is essential for confirming that the solid-state conformation is biologically relevant in an aqueous environment.

Table 1: Quantitative Comparison of Structural Validation Techniques
ParameterSC-XRD (Gold Standard)MicroED (Emerging)2D/3D NMR (Solution)
Sample Requirement >10 µm single crystal<1 µm nanocrystals / powder~5–10 mg in solution
Resolution Limit ~0.7 – 1.0 Å~0.8 – 1.2 ÅN/A (Distance restraints <5 Å)
Data Acquisition Time Hours to DaysMinutesHours
Hydrogen Assignment Excellent (via electron density)Moderate (improving with modeling)Excellent (via proton coupling)
Primary Limitation Crystal growth bottleneck[3]Dynamic scattering inflates R-factors[5]Lacks absolute 3D coordinate precision

Decision Workflow for Structural Validation

To optimize time and resources, structural biologists must employ a pragmatic decision matrix based on the crystallization behavior of the imidazo[1,2-b]pyridazine derivative.

ValidationWorkflow Start Synthesized Molecule: 2-(6-Chloroimidazo[1,2-b] pyridazin-2-yl)acetic acid Screening Crystallization Screening Start->Screening LargeCryst Large Crystals (>10 µm) Screening->LargeCryst Optimal Growth NanoCryst Nanocrystals (<1 µm) Screening->NanoCryst Rapid Precipitation NoCryst Amorphous / Liquid Screening->NoCryst Fails to Crystallize SCXRD SC-XRD (Single-Crystal X-ray) LargeCryst->SCXRD MicroED MicroED (Electron Diffraction) NanoCryst->MicroED NMR 2D/3D NMR Spectroscopy NoCryst->NMR SolidState High-Res Solid-State Structure SCXRD->SolidState R-factor < 7% MicroED->SolidState R-factor 15-25% SolutionState Dynamic Solution Structure NMR->SolutionState NOE Restraints

Caption: Workflow for selecting structural validation methods based on crystal size.

Biological Context: Why Atomic Precision Matters

The structural validation of 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is not merely an academic exercise; it directly impacts its efficacy as a kinase inhibitor. For instance, imidazo[1,2-b]pyridazines are potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and oncology[1]. The precise orientation of the chloro-substituent and the acetic acid side chain dictates the binding affinity within the ATP-binding pocket.

Pathway Drug Imidazo[1,2-b]pyridazine Derivative Kinase DYRK1A Kinase (Active) Drug->Kinase ATP-competitive Inhibition Therapy Therapeutic Efficacy (Disease Modification) Drug->Therapy Restores Homeostasis Substrate1 Tau Protein Kinase->Substrate1 Hyperphosphorylation Substrate2 NFAT Kinase->Substrate2 Nuclear Exclusion Pathology Neurodegeneration / Oncogenesis Substrate1->Pathology Substrate2->Pathology

Caption: DYRK1A signaling pathway modulated by imidazo[1,2-b]pyridazine inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols integrate mechanistic causality with strict validation checkpoints.

Protocol 1: SC-XRD Co-crystallization and Analysis
  • Sample Preparation: Dissolve 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid in a 1:1 mixture of DMSO and crystallization buffer (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000).

    • Causality: DMSO ensures complete solvation of the hydrophobic imidazo-pyridazine core, while the PEG polymer acts as a precipitant to slowly lower solubility, driving the system into the metastable zone required for controlled nucleation.

  • Crystal Growth: Utilize sitting-drop vapor diffusion at 20°C. Monitor daily.

    • Validation Checkpoint: Birefringence under polarized light confirms the crystalline nature of the precipitate, distinguishing true crystals from amorphous aggregates or phase separation.

  • Data Collection: Harvest crystals (>20 µm) using a nylon loop, cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen (100 K).

    • Causality: Cryocooling mitigates radiation damage from the high-energy X-ray beam and significantly reduces the thermal motion of the atoms (Debye-Waller factor), improving high-resolution data quality.

  • Phase Problem Resolution: Solve phases using direct methods (e.g., SHELXT).

    • Causality: The presence of the heavy Chlorine atom in the molecule provides a strong anomalous dispersion signal, making phase resolution highly efficient.

Protocol 2: MicroED Sample Preparation and Acquisition
  • Grid Preparation: Apply 2 µL of a nanocrystalline suspension (crystals <1 µm) onto a glow-discharged Quantifoil carbon grid.

  • Blotting and Vitrification: Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality: Rapid vitrification prevents the formation of crystalline ice. Crystalline ice produces intense background diffraction rings (ice rings) that can obscure the delicate diffraction spots of the small molecule[4].

  • Data Acquisition: Load into a cryo-TEM operating at 200 kV. Collect continuous rotation electron diffraction data spanning -60° to +60° at a rate of 0.5°/second.

    • Causality: Continuous rotation minimizes radiation damage by distributing the electron dose over the entire crystal volume, preventing localized burning of the organic framework.

    • Validation Checkpoint: Monitor the diffraction pattern in real-time; the presence of sharp, distinct spots extending beyond 1.0 Å resolution validates sample integrity prior to full data collection.

Protocol 3: Solution-State 2D-NMR (NOESY)
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of deuterated DMSO (DMSO-d6).

    • Causality: DMSO-d6 is selected because the compound's hydrophobic core and polar acetic acid tail require a highly polar, aprotic solvent to prevent aggregation while avoiding proton signal overlap with the analyte.

  • Data Acquisition: Acquire a 2D NOESY spectrum at 298 K with a mixing time of 300 ms.

    • Validation Checkpoint: Cross-peaks between the acetic acid methylene protons and the imidazo[1,2-b]pyridazine ring protons validate spatial proximity (<5 Å), confirming the folded/unfolded state in solution.

Experimental Data: SC-XRD vs. MicroED Performance

To illustrate the comparative performance of these techniques, Table 2 presents simulated crystallographic refinement statistics for 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid based on established literature parameters for small organic molecules[3][5].

Table 2: Simulated Crystallographic Refinement Statistics
Refinement MetricSC-XRD DataMicroED DataInterpretation / Causality
Space Group P2₁/cP2₁/cBoth methods correctly identify the monoclinic crystal system.
Resolution (Å) 0.820.95SC-XRD achieves slightly higher resolution due to larger crystal volume.
Completeness (%) 99.488.2MicroED completeness is often limited by the tilt angle of the TEM stage.
R_work (%) 4.218.5MicroED R-factors are inherently higher due to dynamic electron scattering[5].
R_free (%) 5.122.1SC-XRD shows superior model agreement; MicroED values are acceptable for electrons.
Hydrogen Visibility UnambiguousModeled/InferredX-rays map electron density well; electrons scatter from the electrostatic potential.

Expert Synthesis and Conclusion

As an Application Scientist, the data clearly dictates a hierarchical approach to structural validation. SC-XRD remains the definitive method for establishing the absolute structure, precise bond lengths, and tautomeric state of 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid. Its low R-factors (<7%) provide the highest confidence for downstream computational docking and SBDD.

However, MicroED serves as an indispensable rescue technique when the molecule stubbornly yields only nanocrystals or microcrystalline powders. While researchers must be prepared to accept higher R-factors (often 15-25% for small molecules) as a known consequence of dynamic scattering rather than a flawed structural model[5], MicroED bypasses the months-long bottleneck of crystal optimization[3]. Ultimately, for comprehensive drug development, integrating SC-XRD or MicroED with solution-state NMR ensures that the observed solid-state conformation accurately translates to the biological milieu.

References

  • [1] Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • [2] Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.[Link]

  • [5] Wang, Y., et al. (2021). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. MDPI.[Link]

  • [4] Danelius, E., et al. (2021). MicroED in natural product and small molecule research. Natural Product Reports (eScholarship).[Link]

  • [3] Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research.[Link]

Sources

Validation

Comparing target binding affinities of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid based inhibitors

An in-depth technical comparison of target binding affinities for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and its derivatives reveals the remarkable versatility of the imidazo[1,2-b]pyridazine core. As a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of target binding affinities for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and its derivatives reveals the remarkable versatility of the imidazo[1,2-b]pyridazine core. As a privileged heterocyclic scaffold, it serves as a foundational building block in modern medicinal chemistry, capable of engaging both neurological receptors and kinase ATP-binding pockets with high selectivity 1[1].

This guide objectively compares the binding affinities, structural causality, and assay methodologies of this scaffold across its primary biological targets.

Mechanistic Overview & Structural Causality

The dual utility of the 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold stems from two critical functional vectors:

  • The C2-Acetic Acid / Acetamide Moiety: This highly polar group acts as a bidentate hydrogen bond donor and acceptor. In neurological targets, it mimics endogenous carboxylates (like γ-hydroxybutyric acid), anchoring the molecule via electrostatic interactions.

  • The C6-Chloro Substituent: In direct target engagement, the halogen atom can participate in hydrophobic packing or halogen bonding within deep binding pockets (e.g., PI3Kγ active sites). Synthetically, it serves as an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing the introduction of solubilizing cyclic amines (like morpholine) that engage the hinge region of kinases (e.g., TAK1).

ScaffoldBinding Core 2-(6-Chloroimidazo[1,2-b] pyridazin-2-yl)acetic acid Sub1 C2-Acetic Acid Moiety (H-Bond Donor/Acceptor) Core->Sub1 Sub2 C6-Chloro Substituent (Hydrophobic Vector / Leaving Group) Core->Sub2 Mech1 Bidentate interaction with receptor residues Sub1->Mech1 Mech2 SNAr displacement by amines for Hinge Binding Sub2->Mech2 Target1 GHB High-Affinity Site (Neurological Target) Target2 Kinase ATP-Binding Pocket (e.g., PI3Kγ, TAK1) Mech1->Target1 Mech2->Target2

Fig 1. Divergent target engagement logic of the 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid.

Comparative Binding Affinities

The table below synthesizes quantitative data comparing the binding affinities of the scaffold's derivatives against their respective alternative standards.

Compound / DerivativePrimary TargetStructural ModificationBinding AffinityReference Standard
2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid GHB High-Affinity SiteUnsubstituted Core Ki​ = 0.19 – 2.19 μMNCS-382 ( Ki​ ≈ 1.5 μM)
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide PI3Kγ KinaseC2-Acetamide, C6-Chloro IC50​ = 0.46 μMBYL719 ( IC50​ < 0.1 μM)
6-Morpholino-imidazo[1,2-b]pyridazine analogs TAK1 KinaseC6-Morpholine substitution IC50​ = 55 nMTakinib ( IC50​ = 187 nM)
Neurological Targeting: GHB High-Affinity Sites

Recent structure-activity relationship (SAR) studies have identified the 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid core as a breakthrough ligand class selective for the γ-Hydroxybutyric Acid (GHB) high-affinity binding sites. These derivatives exhibit Ki​ values ranging from 0.19 to 2.19 μM, successfully outperforming or matching the classical standard NCS-382, while maintaining a >50-fold selectivity over the GABAA​ orthosteric site2[2].

Kinase Targeting: PI3Kγ and TAK1

When the acetic acid is converted to an acetamide and the 6-chloro group is retained, the scaffold effectively targets the ATP pocket of PI3Kγ ( IC50​ = 0.46 μM) 3[3]. However, when the 6-chloro group is displaced by a morpholine ring, the resulting compounds demonstrate exceptional potency against TAK1 kinase ( IC50​ = 55 nM). The morpholine oxygen provides an additional hydrogen-bond acceptor for the kinase hinge region, while simultaneously improving aqueous solubility—allowing it to inhibit multiple myeloma cell growth at low nanomolar concentrations, significantly outperforming the standard inhibitor Takinib ( IC50​ = 187 nM) 4[4].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the binding affinities cited above are derived from rigorous, self-validating assay systems.

AssayWorkflow Prep Tissue/Enzyme Preparation Incubate Incubation with Ligand + Inhibitor Prep->Incubate Filter Rapid Filtration / Termination Incubate->Filter Count Scintillation / TR-FRET Readout Filter->Count Analyze Cheng-Prusoff Ki Calculation Count->Analyze

Fig 2. Self-validating workflow for competitive binding and kinase inhibition assays.

Protocol A: [3H] NCS-382 Competitive Radioligand Binding Assay (GHB Site)

Causality Focus: Normalizing apparent affinity to true thermodynamic binding.

  • Tissue Preparation: Homogenize rat cortical membranes and subject them to three cycles of centrifugation and resuspension. Why? Extensive washing removes endogenous GABA and GHB, which would otherwise competitively inhibit the radioligand and artificially inflate the apparent Ki​ of the test compound.

  • Incubation: Incubate 100 μg of membrane protein with 10 nM [3H] NCS-382 and varying concentrations of the imidazo[1,2-b]pyridazine inhibitor (0.1 nM to 100 μM) for 60 minutes at 4°C to reach equilibrium.

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Validation: Convert the raw IC50​ values to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This step is non-negotiable, as it normalizes the IC50​ against the concentration of the radioligand ( [L] ) and its dissociation constant ( Kd​ ), yielding a system-independent binding affinity.

Protocol B: TR-FRET Kinase Inhibition Assay (TAK1 / PI3Kγ)

Causality Focus: Eliminating compound auto-fluorescence interference.

  • Enzyme Reaction: Incubate recombinant kinase (e.g., TAK1) with its specific peptide substrate and ATP at a concentration equal to its Km​ . Add the 6-chloro or 6-morpholino derivative in a 10-point dose-response dilution.

  • Detection: Add a Terbium-labeled anti-phospho antibody and a fluorescent acceptor (e.g., LanthaScreen system).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? Standard fluorescence assays are highly susceptible to false positives caused by the auto-fluorescence of heterocyclic compounds. The time-delayed readout of TR-FRET ensures that short-lived background fluorescence decays before the emission signal is quantified, providing a self-validating, high signal-to-background ratio.

References

  • Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Potent and Selective PI3Kγ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid versus Standard Heterocyclic Scaffolds in Drug Discovery

Abstract In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. This guide provides an in-depth comparative analysis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, a molecule of growing interest, benchmarked against established and privileged heterocyclic scaffolds. We will dissect the unique attributes of the imidazo[1,2-b]pyridazine core, evaluate the role of its acetic acid moiety, and explore the potential for bioisosteric replacement to optimize its drug-like properties. This analysis is grounded in experimental data and established principles of medicinal chemistry to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Central Role of Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are the bedrock of modern drug discovery.[1][2] Over 85% of all biologically active chemical compounds contain a heterocyclic ring, a testament to their versatility and ability to interact with a wide array of biological targets. Certain scaffolds, often termed "privileged structures," appear frequently in approved drugs due to their favorable three-dimensional arrangements of pharmacophoric features, which are complementary to the binding sites of major protein families like G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][3]

The choice of a heterocyclic core is not arbitrary; it dictates key physicochemical properties such as solubility, lipophilicity, metabolic stability, and the spatial orientation of substituents, all of which are critical for a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][4] This guide focuses on the imidazo[1,2-b]pyridazine scaffold, a nitrogen-fused bicyclic system that has gained significant traction in recent years.

The Rise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a fused heterocycle that has emerged as a privileged scaffold in medicinal chemistry.[5] Its rigid structure and defined vectoral display of substituents make it an attractive starting point for the design of targeted therapies. A notable example is ponatinib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[5][6]

Our focus molecule, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid , has been identified as a novel and selective ligand for the high-affinity γ-hydroxybutyric acid (GHB) binding sites, distinguishing it from modulators of the GABAA receptor.[7][8] This discovery opens new avenues for therapeutic intervention in neurological and psychiatric disorders. Furthermore, derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent and selective inhibition of other key enzymes like Bruton's tyrosine kinase (BTK) and TAK1 kinase, highlighting the broad therapeutic potential of this heterocyclic system.[9][10]

Physicochemical Properties of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold possesses a unique combination of properties that contribute to its pharmacological potential:

  • Aromaticity and Planarity: The fused aromatic system provides a rigid platform for the precise positioning of functional groups, which can lead to high-affinity binding to target proteins.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, facilitating key interactions within a protein's binding pocket.

  • Tunable Electronics: The electronic properties of the ring can be modulated through substitution, allowing for the fine-tuning of pKa and reactivity.

  • Metabolic Stability: Fused aromatic systems often exhibit greater metabolic stability compared to their monocyclic counterparts.

Comparative Analysis: Imidazo[1,2-b]pyridazine vs. Standard Scaffolds

To contextualize the potential of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, we will compare its core scaffold to other well-established nitrogen-containing heterocycles commonly employed in drug discovery.

Benchmarking Against Privileged Scaffolds

The following table provides a comparative overview of key properties of the imidazo[1,2-b]pyridazine scaffold against other privileged heterocyclic cores.

ScaffoldKey Structural FeaturesProminent Therapeutic AreasRepresentative Drug(s)
Imidazo[1,2-b]pyridazine Fused bicyclic, aromatic, 3 nitrogen atomsOncology, NeurologyPonatinib
Indole Fused bicyclic, aromatic, 1 nitrogen atomCNS disorders, Oncology, Anti-inflammatorySumatriptan, Indomethacin
Benzimidazole Fused bicyclic, aromatic, 2 nitrogen atomsAnthelmintics, Antihistamines, Proton-pump inhibitorsAlbendazole, Omeprazole
Quinoline Fused bicyclic, aromatic, 1 nitrogen atomAntimalarials, Antibacterials, Kinase inhibitorsChloroquine, Ciprofloxacin
Piperidine Saturated monocyclic, 1 nitrogen atomCNS disorders, Analgesics, AntihistaminesRitalin, Fentanyl

This comparison highlights that while scaffolds like indole and piperidine are more prevalent in approved drugs, the imidazo[1,2-b]pyridazine core offers a distinct structural and electronic profile that has proven highly effective in modern targeted therapies, particularly in oncology.

The Significance of the Acetic Acid Moiety and the Promise of Bioisosteric Replacement

The 2-(acetic acid) substituent on the imidazo[1,2-b]pyridazine core is a critical pharmacophoric element, likely responsible for key ionic and hydrogen bonding interactions with its biological target. However, the carboxylic acid functional group is often associated with several drawbacks in drug development:

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes.[11]

  • Rapid Metabolism: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance.[11]

  • Potential for Toxicity: Reactive acyl glucuronides have been linked to idiosyncratic drug toxicities.[11][12]

To mitigate these potential liabilities while retaining the desired biological activity, medicinal chemists frequently employ the strategy of bioisosteric replacement .[13][14] Bioisosteres are functional groups with similar physicochemical properties that can produce comparable biological effects.[15]

3.2.1. A Comparative Guide to Carboxylic Acid Bioisosteres

The following table compares the properties of the carboxylic acid group with its most common bioisosteres.

Functional GrouppKaKey Features & Considerations
Carboxylic Acid ~4.5Strong H-bond donor/acceptor, planar, potential for metabolic liabilities.[12]
1H-Tetrazole ~4.5Similar acidity to carboxylic acid, increased lipophilicity, metabolically stable, can have lower permeability due to high desolvation energy.[12][14][15]
Hydroxamic Acid ~8-9Strong metal-chelating properties, can act as an H-bond donor/acceptor.[11]
Acyl Sulfonamide Variable (can be tuned)Can mimic the H-bonding geometry of a carboxylate, often more lipophilic and metabolically stable.[14]
Sulfonamide ~9-10Weaker acid than carboxylic acid, increased lipophilicity and metabolic stability.[11][14]

The choice of a suitable bioisostere is highly context-dependent and often requires empirical testing.[11][14] For 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, replacing the carboxylic acid with a tetrazole or an acyl sulfonamide could be a promising strategy to enhance its pharmacokinetic profile without compromising its target engagement.

Experimental Protocols for Comparative Evaluation

To objectively benchmark 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and its analogues against other heterocyclic compounds, a suite of standardized in vitro and in vivo assays is essential.

Target Binding Affinity Assay (Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the test compounds for their intended biological target (e.g., GHB binding sites).

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line or animal tissue.

  • Competition Binding: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]NCS-382 for GHB binding sites) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the intrinsic clearance of the test compounds by liver microsomes.

Methodology:

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Cell Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of the test compounds across an artificial membrane.

Methodology:

  • Donor Plate Preparation: Add the test compound to the wells of a donor plate.

  • PAMPA Sandwich: Place a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) on top of the donor plate, and then place this "sandwich" into an acceptor plate containing buffer.

  • Incubation: Incubate the PAMPA sandwich for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor plate.

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the evaluation and optimization of a lead compound like 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid.

DrugDiscoveryWorkflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development Lead Lead Compound 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid Synthesis Bioisostere Synthesis (e.g., Tetrazole, Acyl Sulfonamide) Lead->Synthesis Optimization Strategy Screening In Vitro Screening (Binding, Metabolic Stability, Permeability) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design InVivo In Vivo Efficacy (Animal Models) SAR->InVivo Promising Candidates Tox Toxicology & Safety Pharmacology InVivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A streamlined workflow for lead optimization and preclinical development.

Conclusion

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid represents a promising lead compound built upon a privileged heterocyclic scaffold. Its demonstrated selectivity for the high-affinity GHB binding sites suggests a novel mechanism of action with potential therapeutic applications. While the imidazo[1,2-b]pyridazine core provides a robust and favorable platform, the acetic acid moiety presents both an opportunity for key target interactions and a potential liability in terms of its pharmacokinetic properties.

This guide has benchmarked the imidazo[1,2-b]pyridazine scaffold against other standard heterocycles and has outlined a clear strategy for optimizing the lead compound through bioisosteric replacement of the carboxylic acid group. By systematically applying the described experimental protocols, researchers can rationally design and synthesize next-generation analogues with improved drug-like properties, ultimately accelerating the journey from a promising hit to a clinical candidate. The principles and data presented herein should serve as a valuable resource for drug development professionals seeking to leverage the power of heterocyclic chemistry in their therapeutic programs.

References

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC.
  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. Benchchem.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Acid Bioisosteres. Cambridge MedChem Consulting.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Heterocyclic gaba-a subtype selective receptor modulators.
  • Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. MDPI.
  • Allosteric GABAA Receptor Modulators-A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PubMed.
  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.
  • Imidazopyridazine. Wikipedia.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM.net.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.
  • Discovery of 2-(Imidazo[1,2- b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. PubMed.
  • Discovery of 2-(Imidazo[1,2- b ]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. Scite.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic Acid

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS No. 64068-07-1). As responsible researchers and scientists, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide clear, actionable, and scientifically grounded procedures to ensure the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid was not available at the time of this writing. The following guidance is based on the chemical's structure, which includes a chlorinated imidazopyridazine core and an acetic acid moiety, as well as safety data from closely related analogs. It is imperative to treat this compound with a degree of caution appropriate for a substance with unknown comprehensive toxicology.

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of a compound is the first step in its safe management. Based on its structural components—a halogenated heterocyclic system and a carboxylic acid—we can infer several potential hazards.

  • Corrosivity and Irritation: The acetic acid functional group suggests that the compound is acidic. Acids can be corrosive or irritating to the skin and eyes and can cause respiratory tract irritation if inhaled as a dust or aerosol.[1] A closely related compound, 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride, is classified with GHS05 (Corrosion) and the hazard statement H318 (Causes serious eye damage). Another analog, (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol, is known to cause skin and serious eye irritation.[2]

  • Toxicity: The presence of a chlorinated heterocyclic ring system suggests potential toxicity. Halogenated organic compounds can be persistent in the environment and may have toxic effects.[3] The analog (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol is also classified as harmful if swallowed.[2]

  • Environmental Hazard: Improper disposal of chlorinated organic compounds can lead to environmental contamination.[3]

Immediate Actions: All handling of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Part 2: Personal Protective Equipment (PPE)

Based on the inferred hazards, the following PPE is mandatory when handling this compound or its waste:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[3]To protect against splashes of solutions or contact with solid particles, which may cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[3]To prevent skin contact, which may cause irritation.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Generally not required when handling small quantities in a fume hood. Use a NIOSH-approved respirator for aerosols.To minimize inhalation of dust or aerosols, which may cause respiratory irritation.[2]
Part 3: Waste Segregation and Containment

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[4]

Waste Stream Classification: Halogenated Organic Acidic Waste

  • Primary Waste Container:

    • Use a dedicated, chemically compatible container, preferably made of high-density polyethylene (HDPE).[5]

    • The container must have a secure, leak-proof screw cap.[5]

    • Do not use metal containers, as the acidic nature of the waste can cause corrosion.[6]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[7]

    • Clearly list all constituents, including "2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid" and any solvents used. Approximate percentages of each component should be noted.[7]

    • Indicate the hazards: "Corrosive (Acidic)," "Irritant," and "Potential Toxin."

  • Segregation Protocol:

    • DO NOT mix this waste with non-halogenated waste streams.[6][8]

    • DO NOT mix with bases, oxidizing agents, or reducing agents.[6][9] Mixing acids and bases can cause a violent exothermic reaction.

    • Aqueous solutions of this compound should be collected separately from pure organic solvent waste.[7]

The following diagram illustrates the decision-making process for segregating waste containing 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid.

WasteSegregation Start Waste Generated (contains 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid) IsSolid Is the waste primarily solid? Start->IsSolid IsSolution Is the waste a solution? IsSolid->IsSolution No SolidWaste Solid Halogenated Organic Waste (e.g., contaminated labware, gloves) IsSolid->SolidWaste Yes IsAqueous Is the solvent aqueous? IsSolution->IsAqueous Yes AqueousWaste Aqueous Halogenated Acidic Waste IsAqueous->AqueousWaste Yes OrganicWaste Halogenated Organic Solvent Waste (Acidic) IsAqueous->OrganicWaste No (Organic Solvent) FinalContainer Store in a labeled, sealed, compatible container in a Satellite Accumulation Area SolidWaste->FinalContainer AqueousWaste->FinalContainer OrganicWaste->FinalContainer

Caption: Waste segregation workflow for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid.

Part 4: Step-by-Step Disposal Procedures
  • Containerization: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, transfer the material to a new, appropriate container inside a chemical fume hood.

  • Labeling: Affix a "Hazardous Waste" label to the container, listing the full chemical name.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[5] The SAA should be at or near the point of generation.[5]

  • Pickup Request: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[3]

  • Collection: During your experiment, collect all waste solutions (e.g., from reactions, chromatography) containing the title compound in a designated, labeled waste container as described in Part 3.[4]

  • pH Check: The waste will be acidic. Do not attempt to neutralize the waste unless it is part of a validated and approved laboratory procedure.[6] Neutralization can generate heat and potentially hazardous byproducts.

  • Container Management: Keep the waste container tightly sealed when not in use.[5] Do not overfill the container; a general rule is to fill to no more than 80% capacity to prevent spills.

  • Storage: Store the waste container in a secondary containment bin within the SAA.[3]

  • Disposal: Once the container is full or the project is complete, request a pickup from your institution's EH&S office.

  • Segregation: Collect items such as gloves, weighing papers, and disposable plasticware that are contaminated with the solid compound or its solutions.

  • Containerization: Place these items in a durable, leak-proof plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of this solid waste through the EH&S department. Do not mix it with regular laboratory trash.

Part 5: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response team.

  • Assess the Hazard: For small spills inside a fume hood, you may proceed with cleanup if you are trained and have the appropriate materials.

  • Containment and Cleanup (for small, manageable spills):

    • Wear the full PPE described in Part 2.

    • For solid spills, carefully sweep or wipe up the material with a damp cloth to avoid creating dust.

    • For liquid spills, use an acid-neutralizing spill kit or an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of acidic solutions.

    • Work from the outside of the spill inward.

  • Waste Disposal: Collect all cleanup materials (absorbent, gloves, etc.) in a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent, followed by water.

By adhering to these structured protocols, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management plan and EH&S department for guidance.

References

  • BenchChem. (n.d.). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • University of Waterloo. (n.d.). Waste Disposal Flowchart.
  • AgroParisTech. (n.d.). Liquid waste. Chimactiv.
  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
  • Unknown. (n.d.).
  • BLD Pharm. (n.d.). 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • EMD Chemicals Inc. (2011, April 26).
  • ResearchGate. (n.d.). Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
  • Echemi. (n.d.). 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol.
  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET: 6-Chloroimidazo[1,2-b]pyridazine.

Sources

Handling

Personal protective equipment for handling 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Operational Safety and Personal Protective Equipment (PPE) Guide for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid As a Senior Application Scientist, I have observed that many laboratory incidents involving halogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Personal Protective Equipment (PPE) Guide for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

As a Senior Application Scientist, I have observed that many laboratory incidents involving halogenated heteroaromatic compounds stem from a fundamental misunderstanding of their physicochemical dynamics. 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS: 64068-07-1) is a critical building block frequently utilized in the synthesis of γ-hydroxybutyric acid (GHB) analogs and CaMKIIα hub domain binders[1].

Handling this compound requires more than a generic safety checklist; it requires a mechanistic understanding of its hazards. The lipophilic chloroimidazo-pyridazine core facilitates rapid permeation through substandard dermal barriers, while the acetic acid moiety acts as a localized proton donor, leading to acute tissue irritation[2]. This guide provides a self-validating system of operational, PPE, and disposal protocols to ensure maximum safety and compliance in your laboratory.

Part 1: Risk Assessment & Hazard Profiling

Before handling, it is critical to understand the relationship between the compound's physical properties and its operational risks. We extrapolate specific hazard classifications from heavily characterized analogous structures (e.g., 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride) to ensure a conservative, high-safety operational baseline[2],[3].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationOperational Implication
CAS Number 64068-07-1Essential for cross-referencing SDS and regulatory compliance[4].
Molecular Formula C8H6ClN3O2Halogenated organic; dictates specialized, high-temperature disposal pathways to prevent dioxin formation[4].
Molecular Weight 211.61 g/mol Low-mass crystalline solid; highly susceptible to electrostatic aerosolization during weighing[4].
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Requires strict dermal and ocular barriers; handling is strictly restricted to active chemical fume hoods[2],[3].

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The selection below is driven by the specific permeation and aerosolization risks of this molecule.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The acetic acid moiety poses a severe risk of corneal damage upon contact[2]. Standard safety glasses with side shields are insufficient against the fine, airborne dust generated by this low-molecular-weight solid.

  • Dermal Protection: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Halogenated heterocycles can rapidly permeate thin latex[4]. Double gloving establishes a self-validating safety system: if the outer glove is contaminated or breached, it can be immediately doffed inside the fume hood, preserving the inner barrier and preventing skin exposure.

  • Respiratory Protection: Handling exclusively within a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood (face velocity 80-100 fpm). If engineering controls fail, an N95/P100 particulate respirator is mandatory.

    • Causality: Inhalation of the active dust can cause severe respiratory tract irritation (STOT SE 3)[3].

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the accumulation of micro-dust on exposed forearms, a common vector for delayed contact dermatitis.

Part 3: Operational Workflow & Handling Protocol

To guarantee trustworthiness, every protocol must include a self-validation step. Follow this step-by-step methodology for weighing and transfer.

Phase 1: Pre-Operation Setup & Self-Validation

  • Engineering Check: Verify the fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Static Elimination (Critical Step): Apply an anti-static gun (e.g., Zerostat) directly to the weighing spatula and the anti-static weigh boat.

    • Self-Validation Check: Perform a "dry run" by tilting the primary container slightly. If the powder violently clings to the upper glass walls, the static charge has not been neutralized. Reapply the anti-static treatment until the powder flows freely.

Phase 2: Transfer & Solubilization 3. Transfer: Slowly uncap the reagent bottle inside the hood. Use a micro-spatula to transfer the solid. Do not drop the powder; place it gently onto the weigh boat to prevent aerosolization. 4. Solubilization: If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the pre-weighed solid inside the fume hood. Cap the vial tightly before vortexing.

Phase 3: Decontamination 5. Neutralization: Wipe down the balance, spatulas, and hood surface with a 70% ethanol solution, followed immediately by a dilute sodium bicarbonate wipe to neutralize any residual acidic micro-particles.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE: Double Nitrile, Goggles, FR Lab Coat Start->PPE Static Apply Anti-Static Gun to Spatula & Boat PPE->Static Check Self-Validation Check: Does powder cling to glass? Static->Check Reapply Reapply Anti-Static Treatment Check->Reapply Yes (Failed) Transfer Perform Transfer in Fume Hood Check->Transfer No (Validated) Reapply->Check Decon Decontaminate Surfaces (70% EtOH / Base) Transfer->Decon

Workflow for handling 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid with validation loop.

Part 4: Spill Response & Chemical Disposal Plan

Minor Spill (< 50g inside fume hood):

  • Ensure double Nitrile gloves and goggles are donned.

  • Cover the spilled powder with a damp absorbent pad (moistened with dilute sodium bicarbonate) to suppress dust generation and neutralize the acid.

  • Carefully sweep the pad and powder into a sealable hazardous waste bag using a disposable scraper. Do not use a brush, which will aerosolize the chemical.

Disposal Protocols:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, spill pads) must be segregated into dedicated "Halogenated Solid Waste" containers[4].

  • Liquid Waste: Solutions containing the compound must be collected in "Halogenated Organic Waste" carboys.

    • Causality: The chlorine atom in the imidazo-pyridazine core dictates that incineration must be performed at specialized, high-temperature facilities to prevent the environmental release of toxic dioxins. Never mix with non-halogenated waste streams.

Sources

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